molecular formula C8H6FN3O B1384315 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 877825-72-4

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B1384315
CAS No.: 877825-72-4
M. Wt: 179.15 g/mol
InChI Key: QWHMKSRMYPVROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-7-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHMKSRMYPVROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1N)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877825-72-4
Record name 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and characterization of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one (also designated as 6-amino-7-fluoroquinazolin-4(3H)-one ). This compound serves as a critical pharmacophore in the development of antifungal agents (e.g., Albaconazole analogs) and EGFR kinase inhibitors.

The "3,4-dihydro" nomenclature in the request refers to the stable tautomer where the N3-C4 bond exhibits single-bond character due to the C4 carbonyl. This guide utilizes the thermodynamically stable quinazolin-4(3H)-one designation for chemical precision.

Key Technical Challenges Addressed:

  • Regioselectivity: Ensuring the amino group is installed at the C6 position relative to the C7-fluorine.

  • Solubility: Overcoming the poor solubility of the quinazolinone core during reduction and filtration.

  • Stability: Preventing defluorination during the reduction of the nitro precursor.

Retrosynthetic Strategy

The most robust synthetic route avoids direct amination of the electron-deficient quinazolinone ring, which often leads to mixtures. Instead, we employ a linear construction strategy: Cyclization


 Nitration 

Selective Reduction
.

Retrosynthesis Target TARGET MOLECULE 6-Amino-7-fluoroquinazolin-4(3H)-one Precursor PRECURSOR 7-Fluoro-6-nitroquinazolin-4(3H)-one Target->Precursor Selective Reduction (Fe/NH4Cl or H2/Pd-C) Core CORE SCAFFOLD 7-Fluoroquinazolin-4(3H)-one Precursor->Core Electrophilic Nitration (HNO3/H2SO4) Start STARTING MATERIAL 2-Amino-4-fluorobenzoic acid Core->Start Cyclization (Formamidine Acetate)

Figure 1: Retrosynthetic logic flow prioritizing regiochemical control.

Experimental Protocols

Phase 1: Construction of the Nitro-Precursor

Note: If commercially available 7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS: 162012-69-3) is sourced, skip to Phase 2.

Step 1.1: Cyclization

  • Reagents: 2-Amino-4-fluorobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Protocol:

    • Suspend 2-amino-4-fluorobenzoic acid (15.5 g, 100 mmol) in 2-methoxyethanol (150 mL).

    • Add formamidine acetate (15.6 g, 150 mmol).

    • Reflux at 125°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the starting acid.

    • Cool to 0°C. The product, 7-fluoroquinazolin-4(3H)-one , precipitates.

    • Filter, wash with cold ethanol, and dry. Yield: ~85–90%.[1][2]

Step 1.2: Nitration

  • Reagents: Fuming HNO3, Conc. H2SO4.[3][4][5]

  • Protocol:

    • Dissolve 7-fluoroquinazolin-4(3H)-one (10 g) in conc. H2SO4 (30 mL) at 0°C.

    • Add fuming HNO3 (10 mL) dropwise, maintaining temp <10°C.

    • Stir at RT for 2 hours, then heat to 60°C for 1 hour to ensure completion.

    • Quench: Pour onto crushed ice (500 g). The solid 7-fluoro-6-nitroquinazolin-4(3H)-one precipitates immediately.

    • Filter and wash with water until neutral pH. Recrystallize from Acetic Acid if purity <95%.

Phase 2: Selective Reduction (The Critical Step)

Objective: Reduce the nitro group to an amine without defluorinating the C7 position or reducing the C4 carbonyl.

Method A: Iron/Ammonium Chloride (Recommended for Scale) This method is preferred over catalytic hydrogenation to avoid potential C-F bond hydrogenolysis.

  • Reagents:

    • 7-Fluoro-6-nitroquinazolin-4(3H)-one (5.22 g, 25 mmol)[6]

    • Iron Powder (325 mesh, 7.0 g, ~5 eq)

    • Ammonium Chloride (6.7 g, ~5 eq)

    • Solvent: Ethanol/Water (4:1 ratio, 200 mL)

  • Step-by-Step Protocol:

    • Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the nitro precursor in EtOH/H2O.

    • Activation: Add NH4Cl and heat the mixture to 80°C.

    • Reduction: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic.

    • Reaction: Reflux vigorously for 2–4 hours. The yellow suspension will darken as iron oxidizes.

    • Monitoring: Check TLC (DCM/MeOH 9:1). The non-polar nitro spot (Rf ~0.8) should disappear, replaced by a polar fluorescent amine spot (Rf ~0.3).

    • Workup (Crucial):

      • While hot, filter the mixture through a Celite pad to remove iron sludge. Note: The product is poorly soluble; wash the Celite cake with boiling DMF or hot Ethanol (3x 50 mL) to recover trapped product.

      • Concentrate the filtrate to ~20% volume.

      • Cool to 4°C overnight to crystallize.

    • Purification: Collect crystals by filtration. Recrystallize from Ethanol/DMF if necessary.

Characterization & Analytical Profile

The conversion from Nitro to Amino is distinctively marked by the upfield shift of the H5 proton (ortho to the changing group) and the appearance of NH signals.

Table 1: Analytical Specifications

Parameter7-Fluoro-6-nitroquinazolin-4(3H)-one (Precursor)6-Amino-7-fluoroquinazolin-4(3H)-one (Target)
Appearance Light yellow/orange powderOff-white to pale beige solid
Melting Point 282–285°C (dec)>300°C (dec)
MW 209.13 g/mol 179.15 g/mol
1H NMR (DMSO-d6)

12.83 (br s, 1H, NH-3)

8.72 (d, J=8.0 Hz, 1H, H-5)

8.32 (s, 1H, H-2)

7.79 (d, J=10.5 Hz, 1H, H-8)

11.85 (br s, 1H, NH-3)

7.85 (s, 1H, H-2)

7.35 (d, J=11.0 Hz, 1H, H-8)

7.20 (d, J=8.5 Hz, 1H, H-5)

5.40 (br s, 2H, -NH2)
IR (ATR) 1525, 1345 cm⁻¹ (NO₂ stretch)3450, 3340 cm⁻¹ (NH₂ stretch)1670 cm⁻¹ (C=O amide)
MS (ESI+) [M+H]+ = 210.0[M+H]+ = 180.1

Key Interpretation:

  • H-5 Shift: The proton at position 5 shifts significantly upfield (from ~8.72 to ~7.20 ppm) due to the shielding effect of the electron-donating amino group replacing the electron-withdrawing nitro group.

  • Fluorine Coupling: The H-8 proton will appear as a doublet with a large coupling constant (J ~10–11 Hz) due to ortho coupling with the Fluorine-19 nucleus.

Troubleshooting & Optimization (Expertise)

Issue 1: Low Yield after Filtration

  • Cause: The target amine often co-precipitates with iron oxides during the hot filtration step due to low solubility in ethanol.

  • Solution: Do not rely solely on ethanol for the wash. Use hot DMF or DMAc to wash the Celite pad. These solvents dissolve the quinazolinone much better. Evaporate the high-boiling solvent under high vacuum.

Issue 2: Incomplete Reduction

  • Cause: Iron surface passivation.

  • Solution: Pre-activate the iron powder by washing with dilute HCl, then water, then acetone, and drying before use. Alternatively, add 1-2 drops of conc. HCl to the reaction mixture to initiate the etching of the iron surface.

Issue 3: Regioisomer Contamination

  • Cause: If the nitration step (Phase 1.2) was not temperature-controlled, you may have trace 8-nitro isomers.

  • Solution: The 6-nitro isomer is significantly less soluble in Acetic Acid than the 8-nitro isomer. Recrystallize the precursor in glacial acetic acid before performing the reduction.

Reaction Workflow Diagram

Workflow Start Start: 7-Fluoro-6-nitro- quinazolinone Reagents Add: Fe (5 eq) + NH4Cl EtOH/H2O (4:1) Start->Reagents Heat Reflux 80°C, 2-4 hrs Reagents->Heat Filter Hot Filtration (Celite Pad) Wash w/ Hot DMF Heat->Filter Crystal Crystallization Cool to 4°C Filter->Crystal Final Pure Product 6-Amino-7-fluoro- quinazolinone Crystal->Final

Figure 2: Optimized workflow for the reduction of the nitro-precursor.

References

  • Synthesis of Nitro-Precursor: Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 10. 6-Amino-quinazolines as potential irreversible inhibitors of the epidermal growth factor receptor." Journal of Medicinal Chemistry 39.4 (1996): 918-928. Link

  • Reduction Methodology: Zhang, Y., et al. "Synthesis and SAR of 6-amino-7-substituted-quinazolin-4(3H)-ones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry 28.1 (2020).[3] Link

  • Crystallographic Data: Zhu, H. L., et al. "7-Fluoro-6-nitroquinazolin-4(3H)-one." Acta Crystallographica Section E 65.11 (2009): o2705. Link

  • Thio-Analog Characterization (NMR Reference): "Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one." Molbank 2024, M1942.[6] Link

Sources

Technical Assessment: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one as a Privileged Anticancer Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The molecule 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. In the context of oncology, this scaffold is not merely a passive intermediate; it is a tuned pharmacophore designed to target receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

Structural Causality

The anticancer potential of this specific derivative is driven by two critical substitutions on the quinazolinone core:

  • C6-Amino Group (

    
    ): 
    
    • Solubility & H-Bonding: Acts as a hydrogen bond donor within the ATP-binding pocket of kinases.

    • Synthetic Handle: Crucially, this group serves as the attachment point for bulky lipophilic tails (e.g., via Schiff base or urea formation). These tails are necessary to occupy the hydrophobic region II of the kinase active site, drastically improving potency from micromolar (

      
      ) to nanomolar (
      
      
      
      ) ranges.
  • C7-Fluorine Atom (

    
    ): 
    
    • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 metabolism, blocking oxidation at the 7-position (a common metabolic soft spot in quinazolines).

    • Electronic Modulation: Fluorine's electronegativity pulls electron density from the ring system, altering the pKa of the N1/N3 nitrogens and modulating the interaction with the hinge region of the kinase.

Mechanistic Elucidation: Tyrosine Kinase Inhibition[1]

The primary mechanism of action for 6,7-disubstituted quinazolinones is ATP-competitive inhibition .

The Binding Event

In the cytoplasm, EGFR exists as a monomer. Upon ligand binding (e.g., EGF) extracellularly, the receptor dimerizes and autophosphorylates tyrosine residues.

  • The Drug's Role: The this compound scaffold mimics the adenine ring of ATP. It inserts itself into the catalytic cleft of the kinase domain.

  • Key Interaction: The N1 and N3 atoms of the quinazolinone ring form hydrogen bonds with the amino acids (typically Methionine or Threonine) in the "hinge region" of the protein, effectively locking the kinase in an inactive state.

Downstream Signaling Blockade

By occupying the ATP site, the molecule prevents the phosphorylation cascade required for cell proliferation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activates RAS RAS-GTP EGFR->RAS Activates ATP ATP ATP->EGFR Phosphorylation Source Drug 6-Amino-7-fluoro-quinazolinone Drug->EGFR COMPETITIVE INHIBITION (Blocks ATP Binding) RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Mechanism of Action. The quinazolinone scaffold competitively inhibits ATP binding at the EGFR kinase domain, halting the RAS/RAF/MEK/ERK proliferation cascade.

In Vitro Evaluation Protocols

To validate the anticancer activity of this scaffold, researchers must employ a multi-parametric screening approach. The following protocols are designed to be self-validating , meaning they include internal checks to prevent false positives.

Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (concentration inhibiting 50% of cell growth).

Critical Pre-requisites:

  • Solvent: this compound has limited aqueous solubility. Dissolve stock in DMSO (Dimethyl Sulfoxide).[1] Final well concentration of DMSO must be

    
     to avoid solvent cytotoxicity.
    
  • Cell Lines: Use MCF-7 (Breast), A549 (Lung), and HeLa (Cervical) as primary screens, as these often overexpress EGFR.

Protocol Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add the compound in serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Control A (Negative): Media + 0.5% DMSO (Must show 100% viability).

    • Control B (Positive): Doxorubicin or Gefitinib (Must show known IC50).

    • Control C (Blank): Media only (no cells) to subtract background absorbance.

  • Incubation: Treat for 48 hours.

  • Dye Addition: Add 20

    
     MTT reagent (5 mg/mL in PBS). Incubate 4 hours. Mechanism: Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan.[1]
    
  • Solubilization: Aspirate media carefully. Add 100

    
     DMSO to dissolve formazan crystals.[1][2]
    
  • Quantification: Read absorbance at 570 nm (reference 630 nm).

Data Interpretation Table:

IC50 Value (

)
ClassificationAction Item

PotentCandidate for in vivo studies.

ModerateGood scaffold; requires SAR optimization (e.g., Schiff base).

InactiveCheck solubility or cell line receptor expression.
Target Validation (Kinase Assay)

Cytotoxicity does not prove mechanism. To confirm the molecule targets EGFR, an enzymatic kinase assay is required.

  • Method: ELISA-based Tyrosine Kinase Assay.

  • Readout: Reduction in phosphorylation of a substrate peptide (Poly-Glu-Tyr) in the presence of ATP and the inhibitor.

  • Expectation: The 6-amino-7-fluoro scaffold typically shows moderate inhibition (

    
    ) on its own, but serves as a template for derivatives that reach nanomolar potency.
    

Synthesis & Structural Optimization (SAR)

The this compound is rarely the "final drug." It is the Lead Scaffold . The workflow below illustrates how this core is synthesized and then optimized to create high-potency drugs.

Synthesis Route:

  • Starting Material: 2-Amino-4-fluoro-5-nitrobenzoic acid.

  • Cyclization: Reaction with formamide yields 7-fluoro-6-nitroquinazolin-4-one.

  • Reduction: Reduction of the nitro group (using Fe/HCl or SnCl2) yields the target This compound .

Synthesis_Workflow Start 2-Amino-4-fluoro- 5-nitrobenzoic acid Inter 7-Fluoro-6-nitro- quinazolin-4-one Start->Inter Cyclization (Formamide) Target 6-AMINO-7-FLUORO- SCAFFOLD Inter->Target Reduction (SnCl2/HCl) Deriv Schiff Base / Urea Derivatives Target->Deriv Optimization (Aldehydes/Isocyanates)

Figure 2: Synthetic Workflow. The target molecule is generated via nitro-reduction and serves as the divergence point for creating complex anticancer agents.

Optimization Strategy (SAR)

To move from "Scaffold" to "Drug Candidate," modify the 6-amino position:

  • Schiff Bases: Reacting the

    
     with aromatic aldehydes creates an azomethine linkage (
    
    
    
    ). This extends the molecule, allowing it to reach the hydrophobic pocket II of EGFR, often increasing potency by 10-50 fold.
  • Urea Derivatives: Reacting with isocyanates forms urea linkages, which mimic the structure of Sorafenib, adding dual VEGFR inhibition properties.

References

  • Quinazolinones as Privileged Scaffolds

    • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.[3][4][5][6]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • EGFR Inhibition Mechanism

    • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[7][4][5][8]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • MTT Assay Protocol Validation

    • Title: MTT Assay Protocol for Cell Viability and Proliferation.[2][4][8][9][10][11]

    • Source: Sigma-Aldrich Technical Library.
  • Synthesis of 6-Amino Derivatives

    • Title: 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one (Synthesis from 7-fluoro-6-nitro precursor).[12]

    • Source: MDPI (Molbank).
    • URL:[Link]

Sources

Technical Guide: Antimicrobial Spectrum & Pharmacophore Analysis of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antimicrobial profile, chemical utility, and mechanism of action for 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one (hereafter referred to as 6A7FQ ).

This guide treats 6A7FQ not merely as a standalone reagent, but as a privileged pharmacophore scaffold . While the naked intermediate possesses modest intrinsic activity, its structural features—specifically the 7-fluorine atom and the 6-amino handle—are critical determinants for synthesizing high-potency antibiotics targeting DNA gyrase and PBP2a.

Executive Summary

This compound (6A7FQ) is a bicyclic nitrogen heterocycle serving as a critical "parent" scaffold in modern medicinal chemistry. Structurally distinct from classic fluoroquinolones, it retains the C7-fluorine substitution essential for cellular penetration and enzyme binding, while the C6-amino group provides a versatile vector for derivatization (e.g., Schiff bases, urea linkages).

  • Primary Utility: Precursor for broad-spectrum antibiotics and EGFR inhibitors (e.g., Afatinib).

  • Antimicrobial Class: Quinazolinone (DNA Gyrase / PBP2a Inhibitor).

  • Key Spectrum: Potent activity against Gram-positive cocci (including MRSA ) and select Gram-negative bacilli when functionalized.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological efficacy of 6A7FQ is dictated by three structural pillars. Understanding these is prerequisite to interpreting its antimicrobial spectrum.

Physicochemical Properties
PropertyValueClinical Relevance
Molecular Formula C₈H₆FN₃OLow MW allows high ligand efficiency.
Molecular Weight 179.15 g/mol Ideal fragment for fragment-based drug design (FBDD).
LogP ~0.6 - 1.2Amphiphilic; capable of passive diffusion through bacterial porins.
H-Bond Donors 2 (Amine, Amide)Critical for binding to the ATP-binding pocket of GyrB.
SAR Map: The "Privileged" Scaffold

The following diagram illustrates how the core structure dictates biological function.[1]

SAR_Map Core Quinazolin-4-one Core (Bicyclic Scaffold) Pos4 C4-Carbonyl (C=O) Essential for H-bonding with DNA Gyrase Core->Pos4 Pos6 C6-Amino (-NH2) Derivatization Handle (Schiff Bases/Amides) Core->Pos6 Pos7 C7-Fluorine (-F) Increases Lipophilicity & Metabolic Stability Core->Pos7 Pos2 C2-Position Steric Tolerance Region (Determines Specificity) Core->Pos2 Broad Spectrum Activity Broad Spectrum Activity Pos6->Broad Spectrum Activity Upon functionalization Cell Penetration Cell Penetration Pos7->Cell Penetration

Figure 1: Structure-Activity Relationship (SAR) mapping of the 6A7FQ scaffold.

Antimicrobial Spectrum Analysis

While the naked 6A7FQ intermediate shows high MIC values (>64 µg/mL), its C2/C6-functionalized derivatives exhibit potent antimicrobial activity. The data below aggregates potency ranges for Schiff base and urea derivatives of 6A7FQ.

Target Organisms & MIC Data (Functionalized Derivatives)
Organism ClassSpeciesStrain TypeMIC Range (µg/mL)Comparative Potency*
Gram-Positive Staphylococcus aureusATCC 292130.5 – 4.0 Comparable to Ciprofloxacin
S. aureus (MRSA)Clinical Isolates1.0 – 8.0 Superior to Ampicillin
Bacillus subtilisATCC 66332.0 – 8.0Moderate
Gram-Negative Escherichia coliATCC 259224.0 – 16.0Moderate (Porin dependent)
Pseudomonas aeruginosaATCC 278538.0 – >64Lower (Efflux liability)
Fungi Candida albicansClinical Isolates16 – 32Weak/Moderate

*Comparative Potency refers to the active derivative relative to standard antibiotics.

Key Insights
  • MRSA Selectivity: Derivatives with lipophilic side chains at C6 (e.g., substituted benzylidenes) show enhanced affinity for PBP2a, overcoming

    
    -lactam resistance.
    
  • Gram-Negative Barrier: Activity against P. aeruginosa is often limited by efflux pumps. The 7-fluoro group aids in penetration but does not fully negate efflux mechanisms without specific C2-modifications (e.g., piperazine rings).

Mechanism of Action (MOA)

6A7FQ derivatives operate via a Dual-Target Mechanism , reducing the likelihood of rapid resistance development.

Pathway 1: DNA Gyrase Inhibition (Primary)

Similar to fluoroquinolones, the quinazolinone core intercalates into the DNA-enzyme complex.

  • Target: DNA Gyrase (Subunit B) and Topoisomerase IV.

  • Action: Stabilizes the cleavable complex, preventing DNA religation and causing double-strand breaks.

  • Role of C7-F: Enhances binding affinity to the enzyme pocket and improves penetration through the bacterial cell wall.

Pathway 2: Cell Wall Synthesis Interference (Secondary)

Recent studies indicate certain 2,3-disubstituted quinazolinones bind to PBP2a (Penicillin-Binding Protein 2a) in MRSA.

  • Action: Allosteric inhibition of the transpeptidase active site, disrupting peptidoglycan cross-linking.

MOA_Pathway Drug 6A7FQ Derivative Entry Passive Diffusion / Porin Entry Drug->Entry Target1 Target A: DNA Gyrase (GyrB) (ATP Binding Pocket) Entry->Target1 Primary MOA Target2 Target B: PBP2a (Cell Wall Synthesis) Entry->Target2 Secondary (MRSA specific) Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Disruption of Peptidoglycan Cross-linking Target2->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death

Figure 2: Dual-mechanism pathway of 6A7FQ derivatives targeting DNA replication and cell wall synthesis.

Experimental Protocols

To validate the spectrum of a 6A7FQ derivative, the following standardized protocols are recommended. These ensure reproducibility and alignment with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Synthesis of the Core (Brief)

Context: Purity of the core is essential for accurate biological testing.

  • Reactants: 2-Amino-4-fluoro-5-nitrobenzoic acid + Formamide.

  • Cyclization: Reflux at 140°C for 6-8 hours.

  • Reduction: Reduce the nitro group (SnCl₂/HCl or Fe/Acetic acid) to yield the 6-amino -7-fluoro-3,4-dihydroquinazolin-4-one.

  • Purification: Recrystallization from Ethanol/DMF (Target Purity >98% by HPLC).

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve 6A7FQ derivative in DMSO (Stock: 10 mg/mL). Dilute in Mueller-Hinton Broth (MHB) to range 0.5 – 64 µg/mL.

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

  • Validation: Perform in triplicate.

Workflow Step1 1. Stock Prep Dissolve in DMSO Step2 2. Serial Dilution (0.5 - 64 µg/mL in MHB) Step1->Step2 Step3 3. Inoculation Add 5x10^5 CFU/mL Bacteria Step2->Step3 Step4 4. Incubation 37°C, 24 Hours Step3->Step4 Step5 5. Analysis Turbidity Check / OD600 Step4->Step5

Figure 3: Standardized workflow for MIC determination of quinazolinone derivatives.

References

  • Synthesis and MRSA Activity: Kim, H., et al. (2025).[2][3] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics.[2][3][4][5]

  • DNA Gyrase Inhibition: Al-Agamy, M.H., et al. (2022).[4][6] New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. Molecules.

  • General Quinazolinone Antibacterials: Bouley, R., et al. (2016).[3] Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.

  • Afatinib Synthesis (Intermediate Usage): Google Patents. Preparation method of afatinib dimaleate.

  • Review of Biological Activity: Hameed, A., et al. (2018). Quinazolinone: A Privileged Scaffold in Drug Discovery. ResearchGate.

Sources

The Versatile Scaffold: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in Kinase Inhibitor Design

[1]

Executive Summary

The 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one (often abbreviated as the 6-amino-7-fluoro-quinazolinone core) represents a privileged scaffold in medicinal chemistry, particularly within the realm of tyrosine kinase inhibition.[1] This bicyclic heterocycle serves as a critical intermediate in the synthesis of next-generation EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors.[1]

Its structural utility lies in its dual functionality: the quinazolinone core functions as a potent ATP-mimetic capable of forming essential hydrogen bonds with the kinase hinge region, while the 6-amino and 7-fluoro substituents provide specific electronic and steric vectors for optimizing pharmacokinetics (PK) and binding affinity.[1] This guide details the synthesis, mechanistic rationale, and experimental validation of this scaffold as a platform for drug discovery.

Part 1: Chemical Architecture & Rational Design

The Pharmacophore

The scaffold is not merely a passive structural element; it is an active determinant of biological efficacy.

  • The Quinazolinone Core: Mimics the adenine ring of ATP. The N1 and N3 nitrogens (and the C4 carbonyl) are positioned to accept and donate hydrogen bonds to the kinase hinge region (e.g., Met793 in EGFR).

  • The 7-Fluoro Substituent:

    • Metabolic Stability: Blocks metabolic oxidation at the 7-position, a common site for CYP450-mediated clearance.[1]

    • Electronic Modulation: The electronegative fluorine withdraws electron density from the aromatic ring, increasing the acidity of the N-H protons and modulating the pKa of the system, which can enhance intracellular accumulation.

  • The 6-Amino Handle:

    • Derivatization Point: This is the primary vector for extending the molecule into the solvent-exposed region or the ribose-binding pocket.

    • Covalent Warheads: It serves as the attachment site for Michael acceptors (e.g., acrylamides), enabling the design of irreversible inhibitors that target Cys797 in EGFR.

Mechanistic Binding Mode

The diagram below illustrates the interaction of the scaffold within the ATP-binding pocket of a typical tyrosine kinase.

BindingModeKinaseHingeKinase Hinge Region(Met793)ScaffoldQuinazolinone Core(ATP Mimic)KinaseHinge->ScaffoldH-Bond (Donor/Acceptor)AminoHandle6-Amino Group(Solvent Vector)Scaffold->AminoHandleCovalent AttachmentFluoroGroup7-Fluoro(Metabolic Block)Scaffold->FluoroGroupElectronic EffectCysResidueCysteine 797(Target for Covalent Bonding)AminoHandle->CysResiduePotential Michael Addition(If derivatized)

Figure 1: Pharmacophoric interactions of the 6-amino-7-fluoro-quinazolinone scaffold within the kinase active site.[1]

Part 2: Synthesis Protocol (Self-Validating)

The synthesis of the core scaffold from commercially available precursors is a two-step process involving nitration followed by reduction.[2]

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the 6-position of 7-fluoroquinazolin-4(3H)-one.[1]

  • Reagents: 7-Fluoroquinazolin-4(3H)-one (SM), Fuming HNO₃, Conc. H₂SO₄.[3]

  • Protocol:

    • Cool 20 mL of concentrated H₂SO₄ to 0°C in an ice bath.

    • Slowly add 5.0 g (30.5 mmol) of 7-fluoroquinazolin-4(3H)-one with stirring. Ensure the temperature remains <10°C.

    • Dropwise add 3.0 mL of fuming HNO₃ over 15 minutes.

    • Allow the mixture to warm to room temperature, then heat to 100°C for 2 hours.

    • Validation Check: Monitor by TLC (5% MeOH in DCM). The starting material should disappear, replaced by a lower Rf spot (Nitro compound).

    • Workup: Pour the reaction mixture onto 200g of crushed ice. A yellow precipitate (7-fluoro-6-nitroquinazolin-4(3H)-one) will form.[1] Filter, wash with water until neutral pH, and dry.

    • Yield: Typically 85-90%.

Step 2: Nitro Reduction to Amine

Objective: Reduce the 6-nitro group to the 6-amino functionality without defluorination.[1]

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).[1][2]

  • Protocol:

    • Dissolve 2.1 g (10 mmol) of the nitro intermediate in 50 mL Ethanol/Water (4:1).

    • Add 2.7 g (50 mmol) of NH₄Cl and 2.8 g (50 mmol) of Iron powder.

    • Reflux at 80°C for 3 hours under vigorous stirring.

    • Validation Check: The yellow suspension should turn dark/black (iron oxides). TLC should show a highly polar, fluorescent spot (Amine).[1] LC-MS should show [M+H]+ = 180.15.[1]

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from ethanol to obtain off-white crystals of This compound .

SynthesisSM7-Fluoroquinazolin-4(3H)-oneNitrationNitration(HNO3/H2SO4, 100°C)SM->NitrationIntermediate7-Fluoro-6-nitroquinazolin-4(3H)-one(Yellow Solid)Nitration->IntermediateReductionReduction(Fe/NH4Cl, Reflux)Intermediate->ReductionProductThis compound(Core Scaffold)Reduction->Product

Figure 2: Synthetic pathway for the generation of the 6-amino-7-fluoro-quinazolinone core.[1]

Part 3: Biological Evaluation & SAR[4]

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency (IC50) of derivatives built upon this scaffold, highlighting the importance of the 6-amino derivatization.

Compound ID6-Position Substituent7-PositionTarget KinaseIC50 (nM)Mechanism
Core (Ref) -NH2 (Free Amine)-FEGFR (WT)>10,000Weak Reversible
Cpd A -NH-C(O)-CH=CH2 (Acrylamide)-FEGFR (T790M)12Covalent (Irreversible)
Cpd B -NH-C(O)-Phenyl-Cl-FVEGFR-245Reversible (Type II)
Cpd C -NH-C(O)-CH2-Morpholine-H (No F)EGFR (WT)150Reversible

Insight: The free amine (Core) has low potency because it lacks the "tail" required to occupy the hydrophobic pocket or form the covalent bond. However, the presence of the 7-Fluoro group (compare Cpd A vs Cpd C analogues in literature) typically improves metabolic half-life and cellular potency by 2-5 fold due to the electronic deactivation of the ring system.[1]

Kinase Inhibition Assay Protocol

To validate the scaffold's activity after derivatization, use a FRET-based Z'-LYTE™ assay.[1]

Reagents:

  • Recombinant EGFR kinase domain.

  • FRET peptide substrate (Coumarin/Fluorescein).[1]

  • ATP (at Km, typically 10 µM).[1]

  • Test Compound (dissolved in DMSO).[1][4]

Workflow:

  • Preparation: Dilute the 6-amino-7-fluoro derivative in DMSO to 100X the final concentration.

  • Incubation: Mix 10 µL of Kinase solution + 5 µL of Compound. Incubate for 15 mins at RT to allow for pre-equilibrium (critical for Type II inhibitors).[1]

  • Reaction: Add 5 µL of ATP/Peptide Substrate mixture.

  • Termination: After 60 mins, add 10 µL of Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

  • Calculation: % Inhibition =

    
    .[1]
    

Part 4: Future Outlook

The "6-amino-7-fluoro" core is evolving beyond simple inhibition.[1]

  • PROTACs: The 6-amino group is an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon), facilitating the degradation of resistant kinases rather than just inhibition.

  • Dual Inhibition: Hybridizing this core with pharmacophores for other pathways (e.g., PI3K) to tackle bypass resistance mechanisms.

References

  • Rewcastle, G. W., et al. (1996).[3] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry. Link

  • Bridges, A. J. (2001).[1] "Chemical inhibitors of protein kinases."[5][6][7][8][9][10] Chemical Reviews. Link[1]

  • Rao, V. K., et al. (2013).[11] "Synthesis and biological evaluation of novel 6-substituted quinazolin-4(3H)-ones as potent EGFR inhibitors." European Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2021).[11] "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry. Link

  • Labuda, M., et al. (2009).[3] "7-Fluoro-6-nitroquinazolin-4(3H)-one."[1][2] Acta Crystallographica Section E. Link

The Strategic Dance of Atoms: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a versatile framework upon which a multitude of biologically active molecules have been built.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, highly promising subclass: 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one analogs. As a senior application scientist, my aim is to not only present the data but to illuminate the underlying principles that govern the interaction of these molecules with their biological targets, providing a strategic roadmap for the design of next-generation therapeutics.

The quinazolinone core is a cornerstone in the development of anticancer agents, with several approved drugs targeting protein kinases.[3] The strategic placement of an amino group at the 6-position and a fluorine atom at the 7-position of the quinazolinone ring creates a unique electronic and steric environment, profoundly influencing the molecule's binding affinity and selectivity for various biological targets, most notably protein kinases.[4]

The Core Scaffold: A Foundation for Potency

The this compound core is not a random assortment of atoms but a carefully orchestrated arrangement that provides a critical anchor for biological activity. The amino group at the 6-position can act as a hydrogen bond donor, a key interaction for anchoring the molecule within the active site of a target protein. The fluorine atom at the 7-position, with its high electronegativity and small size, can modulate the pKa of the neighboring amino group, enhance binding affinity through favorable electrostatic interactions, and improve metabolic stability by blocking potential sites of metabolism.[5]

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs is exquisitely sensitive to substitutions at various positions around the core scaffold. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Significance of the 6-Amino Group

The primary amino group at the 6-position is a critical determinant of activity. Its ability to form hydrogen bonds is often essential for high-affinity binding to target proteins. Modifications to this group can have a profound impact:

  • Acylation: Introducing an acyl group can modulate the electronic properties and steric bulk. Depending on the nature of the acyl group, this can either enhance or diminish activity. For instance, small, flexible acyl chains may be well-tolerated, while bulky aromatic groups could introduce steric clashes.

  • Alkylation: Mono- or di-alkylation of the amino group can alter its hydrogen bonding capacity and lipophilicity. While this may sometimes lead to a loss of a critical hydrogen bond, the increased lipophilicity could enhance cell permeability.

  • Bioisosteric Replacement: Replacing the amino group with other hydrogen-bonding moieties, such as a hydroxyl or a small amide group, can help to probe the specific requirements of the binding pocket.[6][7]

The Role of the 7-Fluoro Substituent

The 7-fluoro group is another key player in the SAR of these analogs. Its primary roles include:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the 6-amino group, which can be crucial for optimal binding and pharmacokinetic properties.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and can prevent metabolic oxidation at that position, thereby increasing the compound's half-life.[8]

  • Direct Binding Interactions: In some cases, the fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone.

Replacing the fluorine with other halogens (Cl, Br) or with small electron-donating or -withdrawing groups can lead to significant changes in activity and provides a valuable tool for fine-tuning the electronic properties of the scaffold.

The Impact of N3 Substitution

The nitrogen atom at the 3-position of the quinazolinone ring offers a prime location for introducing substituents that can project into solvent-exposed regions or interact with specific sub-pockets of the target protein. The nature of the substituent at this position can influence:

  • Solubility: Introduction of polar groups can enhance aqueous solubility.

  • Potency and Selectivity: Bulky or specifically functionalized groups at N3 can be designed to interact with unique features of the target kinase, thereby improving potency and selectivity.

The Influence of C2 Substitution

The 2-position of the quinazolinone ring provides another avenue for structural diversification. Substituents at this position can modulate the overall shape and electronic distribution of the molecule. Structure-activity relationship studies have shown that substitution at the 2-position is critical for the activity of some quinazolinone derivatives.[9]

Experimental Protocols: Synthesizing and Evaluating Analogs

A robust SAR study is underpinned by efficient synthetic methodologies and reliable biological assays.

General Synthetic Pathway

The synthesis of this compound analogs typically begins with a suitably substituted anthranilic acid derivative. A common and effective route involves the initial preparation of a 7-fluoro-6-nitro-3,4-dihydroquinazolin-4-one intermediate.[1][10]

Step 1: Synthesis of 7-Fluoro-6-nitro-3,4-dihydroquinazolin-4-one

A mixture of 2-amino-4-fluorobenzoic acid and formamide is heated to afford 7-fluoro-3,4-dihydroquinazolin-4-one. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to yield 7-fluoro-6-nitro-3,4-dihydroquinazolin-4-one.[10]

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or iron powder in the presence of ammonium chloride.[1]

Step 3: Derivatization

The resulting this compound can then be further modified at the N3 and C2 positions using standard synthetic protocols to generate a library of analogs for SAR studies.

Diagram: Synthetic Workflow

Synthetic_Workflow A 2-Amino-4-fluorobenzoic Acid B 7-Fluoro-3,4-dihydroquinazolin-4-one A->B Formamide, Heat C 7-Fluoro-6-nitro-3,4-dihydroquinazolin-4-one B->C HNO3, H2SO4 D This compound C->D Reduction (e.g., SnCl2 or Fe/NH4Cl) E Analog Library D->E Derivatization at N3, C2, and C6-amino

Caption: General synthetic workflow for the preparation of this compound analogs.

Biological Evaluation: Kinase Inhibition Assays

Given that many quinazolinone derivatives are potent kinase inhibitors, a common method for evaluating the biological activity of these analogs is through in vitro kinase inhibition assays.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in a suitable buffer.

    • In a 96-well plate, add the recombinant EGFR kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation: A Quantitative Look at SAR

To illustrate the principles of SAR, the following table presents hypothetical IC50 data for a series of this compound analogs against a target kinase.

Compound IDR1 (at N3)R2 (at C2)R3 (at 6-amino)IC50 (nM)
1a HHH50
1b CH3HH25
1c HPhH75
1d HHCOCH3150
1e HHCH380
1f HHH (7-Cl analog)65

Analysis of Hypothetical Data:

  • N3 Substitution (1a vs. 1b): A small alkyl group at N3 (methyl in 1b ) improves potency, suggesting a favorable interaction in a hydrophobic pocket.

  • C2 Substitution (1a vs. 1c): A bulky phenyl group at C2 (1c ) decreases activity, indicating potential steric hindrance.

  • 6-Amino Modification (1a vs. 1d, 1e): Acylation of the 6-amino group (1d ) significantly reduces potency, likely due to the loss of a critical hydrogen bond. Methylation (1e ) also leads to a slight decrease in activity.

  • 7-Fluoro Replacement (1a vs. 1f): Replacing the 7-fluoro with a chloro group (1f ) results in a modest decrease in activity, highlighting the importance of the fluorine atom for optimal potency.

Diagram: Key SAR Insights

SAR_Insights cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core Core Scaffold N3 N3 Substitution Core->N3 C2 C2 Substitution Core->C2 C6_Amino 6-Amino Modification Core->C6_Amino C7_Fluoro 7-Fluoro Bioisosteres Core->C7_Fluoro Activity Potency & Selectivity N3->Activity C2->Activity C6_Amino->Activity C7_Fluoro->Activity

Caption: Key structural modification points on the this compound scaffold and their impact on biological activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective therapeutic agents, particularly kinase inhibitors. A systematic exploration of the structure-activity relationships, focusing on modifications at the N3, C2, and the 6-amino positions, while also considering bioisosteric replacements for the 7-fluoro group, will be crucial for optimizing the pharmacological profile of these compounds. This in-depth understanding of SAR empowers medicinal chemists to make rational design choices, accelerating the journey from a promising lead compound to a clinically viable drug candidate. The continued investigation of this versatile scaffold is poised to yield novel therapeutics with improved efficacy and safety profiles.

References

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link][5]

  • Kovalenko, S. M., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][6][11]triazino[2,3-c]quinazolines. Pharmaceuticals. [Link][6][12]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link][4]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link][8]

  • Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link][7][13]

  • Wu, Y., et al. (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E. [Link][10]

  • Hörner, M., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank. [Link][1]

  • Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. [Link][3]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [Link][14][15]

  • Aly, M. H., et al. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Pharmaceuticals. [Link][2]

  • Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry. [Link][16]

  • Lee, H.-J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link][9]

Sources

Advanced Technical Guide: Novel Derivatives of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction between classical antifolates and modern tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive technical analysis of this core, focusing on synthetic accessibility, structural activity relationships (SAR), and the design of novel derivatives.

The synergy of this scaffold lies in its dual functionality: the 7-fluoro substituent enhances metabolic stability and lipophilicity (Bioisosterism), while the 6-amino group provides a versatile handle for covalent warhead attachment or PROTAC linker conjugation.

Part 1: Structural Rationale & Pharmacophore Analysis

The Fluorine Effect (C7 Position)

The introduction of fluorine at the C7 position is not merely for potency; it is a strategic metabolic block.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes, which typically attack the electron-rich positions of the quinazolinone ring.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the neighboring N1 nitrogen and the C6-amino group, subtly altering the hydrogen bond donor capability of the amine.

The Amino Handle (C6 Position)

The C6-amino group is the primary vector for derivatization. In the context of EGFR inhibitors (e.g., Gefitinib analogs), this position often projects into the solvent-front region of the ATP-binding pocket, making it ideal for solubilizing groups or electrophilic "warheads" (e.g., acrylamides) for covalent inhibition.

Part 2: Synthetic Architecture & Process Chemistry

To ensure scientific integrity, we present a self-validating synthetic protocol . This route minimizes side reactions and allows for intermediate validation via


F-NMR, which provides a clean diagnostic signal distinct from the complex aromatic region of 

-NMR.
Validated Synthetic Pathway (Graphviz)

The following diagram outlines the optimized route from 2-amino-4-fluorobenzoic acid to the target core and its subsequent divergence into novel derivatives.

SynthesisPath Start 2-Amino-4-fluorobenzoic Acid Cyclization Cyclization (Formamide/140°C) Start->Cyclization Core 7-Fluoroquinazolin- 4(3H)-one Cyclization->Core Nitration Nitration (HNO3/H2SO4) Core->Nitration NitroInt 6-Nitro-7-fluoro- quinazolin-4(3H)-one Nitration->NitroInt Reduction Reduction (Fe/NH4Cl or SnCl2) NitroInt->Reduction Target 6-AMINO-7-FLUORO- QUINAZOLIN-4-ONE Reduction->Target Deriv1 Schiff Bases (Antimicrobial) Target->Deriv1 Aldehydes/EtOH Deriv2 Acrylamides (Cov. Kinase Inhibitors) Target->Deriv2 Acryloyl Chloride

Figure 1: Step-wise synthetic pathway for the generation of the this compound core and downstream derivatives.

Detailed Protocol: Nitro Reduction to Amino Core

Context: The reduction of the nitro group is the critical step. Catalytic hydrogenation (H2/Pd-C) can sometimes cause defluorination if conditions are too vigorous. The Iron/Ammonium Chloride method is recommended for its chemoselectivity.

Protocol:

  • Suspension: Suspend 1.0 eq of 6-nitro-7-fluoroquinazolin-4(3H)-one in a mixture of Ethanol/Water (4:1 v/v).

  • Activation: Add 5.0 eq of solid Ammonium Chloride (

    
    ). Heat to 80°C.
    
  • Reduction: Add 5.0 eq of Iron powder (325 mesh) portion-wise over 20 minutes.

    • Checkpoint: The reaction color will shift from yellow (nitro) to rusty brown (iron oxide).

  • Monitoring: Monitor by TLC (Mobile phase: DCM:MeOH 9:1). The fluorescent nitro spot will disappear, replaced by a lower Rf, amine-positive spot (ninhydrin active).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate to yield the off-white solid product.

Part 3: Strategic Derivatization & SAR

Novelty in this field requires moving beyond simple alkylation. The following strategies utilize the 6-amino-7-fluoro core for next-generation therapeutics.

Covalent Kinase Inhibitors

By acylating the C6-amino group with acryloyl chloride, one generates a Michael acceptor. This is analogous to the mechanism of Afatinib.

  • Mechanism: The Michael acceptor targets a specific cysteine residue (e.g., Cys797 in EGFR) within the ATP binding pocket, forming an irreversible covalent bond.

  • Design Rule: The linker length between the quinazolinone core and the acrylamide must be optimized to ensure the warhead reaches the cysteine without steric clash.

PROTAC Linker Attachment

The C6-amino group is an ideal exit vector for Proteolysis Targeting Chimeras (PROTACs).

  • Strategy: Convert the C6-amine to a secondary amine or amide linked to an aliphatic chain (PEG or alkyl).

  • Target: Connect this linker to an E3 ligase ligand (e.g., Thalidomide for Cereblon). This recruits the E3 ligase to the target protein bound by the quinazolinone, triggering ubiquitination and degradation.

Antimicrobial Schiff Bases

Reacting the C6-amine with substituted benzaldehydes creates Schiff bases (imines).

  • Rationale: These derivatives have shown efficacy against MRSA and M. tuberculosis by inhibiting DNA gyrase. The 7-fluoro group is essential here, mimicking the pharmacophore of fluoroquinolones (e.g., Ciprofloxacin).

SAR Decision Matrix (Graphviz)

SAR_Logic Center 6-Amino-7-Fluoro Core N3 N3 Position (Lactam Nitrogen) Center->N3 C6 C6 Position (Amino Group) Center->C6 C7 C7 Position (Fluorine) Center->C7 N3_Act Alkylation/Arylation N3->N3_Act N3_Effect Solubility & PK Control N3_Act->N3_Effect C6_Act1 Acrylamide Formation C6->C6_Act1 C6_Act2 Schiff Base Formation C6->C6_Act2 C6_Effect Target Specificity (Covalent vs Reversible) C6_Act1->C6_Effect C6_Act2->C6_Effect C7_Act Nucleophilic Displacement (Optional) C7->C7_Act C7_Effect Metabolic Stability (Block P450) C7_Act->C7_Effect

Figure 2: Structure-Activity Relationship (SAR) decision matrix for the modification of the core scaffold.

Part 4: Quantitative Data & Validation

Expected Spectral Characteristics

Validation of the "Novel" derivatives requires precise spectral assignment.

NucleusSignal TypeChemical Shift (δ ppm)Diagnostic Value
1H-NMR Singlet (C2-H)8.0 - 8.2Confirms cyclization of the pyrimidine ring.
1H-NMR Broad Singlet (NH2)5.0 - 6.5Confirms reduction of Nitro to Amino. Disappears upon D2O shake.
19F-NMR Singlet/Multiplet-110 to -125Confirms presence of Fluorine. Shift changes upon C6 derivatization.
IR Stretch1660 - 1680 cm⁻¹Strong Carbonyl (C=O) of the quinazolinone lactam.
IR Stretch3300 - 3400 cm⁻¹Primary Amine (N-H) doublet.
Biological Targets & Potency

Based on literature precedents for 6-amino-quinazolinones:

Target ClassDerivative TypeMechanismReference
EGFR Kinase 4-anilino-6-acrylamidoATP-competitive covalent inhibition[1, 2]
DNA Gyrase 6-Schiff BaseStabilization of DNA-enzyme cleavage complex[3]
PI3K Idelalisib analogsLipid kinase inhibition[4]

References

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Source: SciELO (2022). URL:[Link] (Note: Generalized link to journal archive based on search context).[1] Verification: Confirms the "privileged structure" status and pleiotropic profile of amino-quinazolines.[2]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Source: MDPI (Molecules, 2011). URL:[Link] Verification: Validates the antibacterial efficacy of fluoro-amino-quinolone/quinazolinone hybrids.

  • Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Source: MDPI (Molbank, 2024). URL:[Link] Verification: Provides the specific protocol for nitro-to-amino reduction using Iron/NH4Cl in quinazolinones.

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: Journal of Medicinal Chemistry (ACS, 2016). URL:[Link] Verification: Establishes the SAR baseline for the 4(3H)-quinazolinone core against MRSA.

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. Source: Acta Crystallographica (via NCBI PMC, 2009). URL:[Link] Verification: Crystallographic data and synthesis of the key 6-nitro precursor.

Sources

Methodological & Application

Application Note: In Vitro Kinase Profiling of the 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The compound 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one (also known as 6-amino-7-fluoroquinazolin-4(3H)-one) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore and synthetic intermediate for a vast class of Tyrosine Kinase Inhibitors (TKIs), specifically those targeting the Epidermal Growth Factor Receptor (EGFR/ErbB1) .

While blockbuster drugs like Gefitinib and Erlotinib feature complex substituents at the C-4 and C-6 positions, the intrinsic binding affinity of the core quinazolinone scaffold provides the baseline data necessary for Structure-Activity Relationship (SAR) modeling.

This Application Note details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay. Unlike enzymatic turnover assays (e.g., ADP-Glo), a binding assay is preferred for scaffold/fragment screening because it directly measures the molecule's ability to displace a known tracer from the ATP-binding pocket, independent of the enzyme's catalytic turnover rate, which can be low for isolated kinase domains.

Mechanistic Context

Quinazolinone derivatives function as Type I ATP-competitive inhibitors . They bind to the adenine-binding pocket of the EGFR kinase domain in its active conformation.

  • The 6-Amino group: Often serves as a handle for Michael acceptors (in covalent inhibitors like Afatinib) or solubilizing groups.

  • The 7-Fluoro group: Modulates electronic properties and metabolic stability.

Experimental Logic & Pathway Visualization

To validate the activity of this scaffold, we must interrogate the EGFR Signaling Pathway . Inhibition at the receptor level prevents the phosphorylation cascade that drives cell proliferation.

EGFR Signaling Cascade (DOT Diagram)

EGFR_Pathway EGFR EGFR (ErbB1) (Target) RAS RAS (GTPase) EGFR->RAS Recruitment (Grb2/SOS) Ligand EGF Ligand Ligand->EGFR Activation/Dimerization ATP ATP ATP->EGFR Phosphorylation Source Inhibitor Quinazolinone Scaffold Inhibitor->EGFR Competitive Inhibition RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription) ERK->Nucleus Translocation

Caption: The EGFR signal transduction cascade.[1] The quinazolinone scaffold competes with ATP for the binding site on the intracellular kinase domain of EGFR.[1][2]

Materials & Compound Handling

Compound Preparation

The this compound scaffold is a rigid, planar molecule with limited aqueous solubility.

  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM .

    • Note: Sonicate for 5 minutes if turbidity persists. Visual inspection is mandatory; the solution must be clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

Reagents List
ReagentSpecificationPurpose
Target Kinase Recombinant Human EGFR (Cytoplasmic Domain)Enzyme Source
Tracer Kinase Tracer 199 or 236 (Alexa Fluor® 647 labeled)ATP-site competitor
Antibody LanthaScreen® Eu-anti-GST or Eu-anti-HisFRET Donor (binds Kinase)
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Physiological mimic
Positive Control Gefitinib or ErlotinibValidation
Plate 384-well White, Low-Volume, Round BottomDetection vessel

Detailed Protocol: TR-FRET Competition Binding

Principle: This assay measures the ability of the test compound to displace a fluorophore-labeled "Tracer" from the kinase ATP pocket.

  • High FRET Signal: Tracer binds to Kinase (Europium-Antibody is close to Tracer-Acceptor).[3]

  • Low FRET Signal: Inhibitor displaces Tracer (FRET is disrupted).

Assay Workflow Diagram (DOT)

Assay_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction Assembly (384-well) cluster_2 Step 3: Incubation & Read Prep Prepare 100X Compound in DMSO Dilute Dilute to 4X in Kinase Buffer Prep->Dilute Add_Cmpd Add 5 µL Compound Dilute->Add_Cmpd Add_Mix Add 5 µL Kinase/ Antibody Mixture Add_Cmpd->Add_Mix Add_Tracer Add 5 µL Tracer Add_Mix->Add_Tracer Incubate Incubate 60 min @ Room Temp Add_Tracer->Incubate Read Read TR-FRET (Ex: 337nm, Em: 665/615nm) Incubate->Read

Caption: Step-by-step workflow for the TR-FRET Competition Binding Assay.[4][5][6][7]

Step-by-Step Procedure

Step 1: Master Mix Preparation

  • Kinase/Antibody Mix: Prepare a solution containing 5 nM EGFR and 2 nM Eu-anti-tag Antibody in Kinase Buffer.

    • Why? Pre-complexing the antibody and kinase ensures stability.

  • Tracer Solution: Prepare the Tracer at 4x the

    
      (determined in a prior optimization step, typically ~5-20 nM).
    

Step 2: Compound Plating

  • Prepare a 10-point dose-response curve of the this compound in DMSO (Start at 1 mM, 3-fold serial dilution).

  • Dilute these DMSO stocks 100-fold into Kinase Buffer (Intermediate Plate) to get 4x final concentration .

  • Transfer 5 µL of the diluted compound to the 384-well assay plate.

    • Controls: Include "No Inhibitor" (DMSO only) and "No Kinase" (Background) wells.

Step 3: Reaction Initiation

  • Add 5 µL of the Kinase/Antibody Mix to all wells.

  • Add 5 µL of the Tracer Solution to all wells.

  • Final Volume: 15 µL.

  • Final Concentrations: 1x Compound, 5 nM Kinase, 2 nM Antibody, 1x Tracer.

Step 4: Incubation

  • Seal the plate to prevent evaporation.

  • Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

    • Scientific Rationale: Binding equilibrium must be reached. Quinazolinones are generally fast-on/fast-off, but 60 minutes ensures stability.

Step 5: Detection

  • Read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).[5]

  • Emission 1 (Donor): 615 nm or 620 nm.

  • Emission 2 (Acceptor): 665 nm.[5]

Data Analysis & Interpretation

Calculation

Calculate the Emission Ratio (ER) for each well:



Normalization

Convert ER to % Inhibition or % Displacement :



IC50 Determination

Plot Log[Compound] vs. % Inhibition.[1] Fit the data to a 4-parameter logistic equation (Hill Slope).

Troubleshooting the Scaffold
  • Issue: Weak Inhibition / Flat Curve.

    • Cause: The "naked" scaffold (6-amino-7-fluoro...) lacks the hydrophobic tail (aniline moiety) usually found at the C-4 position in potent drugs like Gefitinib.

    • Solution: This is expected. The

      
       might be in the micromolar range (>10 µM).[8][9] If no inhibition is seen at 100 µM, the scaffold alone has insufficient affinity. Consider testing a derivative where the C-4 carbonyl is converted to a chloride (4-chloro) and reacted with an aniline.
      

References

  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for EGFR." ThermoFisher Application Notes. Link

  • BindingDB. "Human EGFR LanthaScreen Selectivity Assay Protocol." Binding Database. Link

  • Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR)."[10] Journal of Medicinal Chemistry, 2003.[10] Link

  • Cayman Chemical. "Total EGFR TR-FRET Cell Signaling Assay Kit Protocol." Cayman Chemical Product Documentation. Link

  • BenchChem. "Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR."[1][2] Application Notes. Link

Sources

Application Note: Evaluation of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocols for utilizing 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one (hereafter referred to as 6-A-7-F-Q ) in in vitro oncology research. While often utilized as a synthetic intermediate for 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib analogs) and antifungal agents (e.g., Voriconazole), the 4(3H)-quinazolinone scaffold itself possesses intrinsic "privileged structure" characteristics. It is increasingly investigated for activity against DNA repair mechanisms (PARP/DNA-PK) , Hsp90 inhibition , and tubulin polymerization .

This guide addresses the specific physicochemical challenges of this compound—primarily its poor aqueous solubility and fluorescence interference—and provides a robust workflow for cytotoxicity screening, target validation, and flow cytometry analysis.

Chemical Identity & Physicochemical Handling[1][2][3][4]

Compound Profile:

  • IUPAC Name: this compound[1]

  • CAS Registry: 130017-55-9 (Generic reference for analogs; verify specific batch)[1]

  • Molecular Weight: ~179.15 g/mol [1]

  • Key Functional Groups:

    • C4-Carbonyl:[1] Hydrogen bond acceptor (critical for hinge binding in kinases).

    • C6-Amine: Primary handle for derivatization; susceptible to oxidation.[1]

    • C7-Fluorine: Metabolic blocker; enhances lipophilicity.[1]

Solubility & Stock Preparation

The planar, rigid structure of 6-A-7-F-Q leads to high crystal lattice energy, making it sparingly soluble in water.[1] Improper solubilization is the #1 cause of experimental variability.

Protocol: High-Concentration Stock (50 mM)

  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

  • Weighing: Weigh powder into a glass vial (avoid plastic static).

  • Dissolution: Add DMSO to achieve 50 mM.

    • Critical Step: Sonicate in a water bath at 37°C for 10–15 minutes. Visual clarity is insufficient; look for the "Schlieren effect" (swirling lines) to disappear.

  • Storage: Aliquot into amber tubes (light sensitive amine). Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles (>3).[1]

Table 1: Solubility Guidelines

SolventMax SolubilityUsage
DMSO ~100 mMPrimary Stock
Ethanol < 10 mMNot Recommended
PBS (pH 7.4) < 0.1 mMPrecipitation Risk
Culture Media < 50 µMWorking Solution

Workflow Overview

The following diagram illustrates the critical decision matrix for evaluating 6-A-7-F-Q, distinguishing between its use as a cytotoxic probe versus a synthetic scaffold .

Workflow Start Compound: 6-A-7-F-Q Solubility Solubility Check (DMSO Stock > PBS Dilution) Start->Solubility Branch Primary Objective? Solubility->Branch PathA Direct Cytotoxicity (Scaffold Profiling) Branch->PathA PathB Target Validation (Mechanism of Action) Branch->PathB Assay1 MTT/CCK-8 Assay (72h Exposure) PathA->Assay1 Assay2 Western Blot (PARP/Hsp90/EGFR) PathB->Assay2 Decision IC50 < 10 µM? Assay1->Decision Publish Candidate Selection Assay2->Publish Assay3 Flow Cytometry (Annexin V / PI) Assay3->Publish Decision->Assay3 Yes Refine Derivatize C6-Amine (SAR Expansion) Decision->Refine No

Caption: Decision matrix for characterizing 6-A-7-F-Q biological activity.

Experimental Protocols

Cytotoxicity Screening (MTT Assay)

Rationale: Quinazolinones can exhibit fluorescence.[1] Traditional Resazurin assays (Alamar Blue) may yield false positives. Tetrazolium-based assays (MTT or MTS) are preferred, provided the media is replaced before reading to remove compound interference.

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Step-by-Step Protocol:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of 6-A-7-F-Q in culture media (0.1% DMSO final).

    • Range: 0.1 µM to 100 µM (8 points).

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • Assay:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

    • Wash Step (Critical): Carefully aspirate media containing the compound.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Read: Absorbance at 570 nm (Reference 630 nm).

Mechanistic Profiling: EGFR vs. DNA Repair

Rationale: The 4(3H)-quinazolinone core mimics the purine ring of ATP. It often acts as a "hinge binder" in kinases (like EGFR) or competes with ATP in DNA repair enzymes (Hsp90/PARP).

Hypothesis Testing:

  • If Kinase Inhibitor: Look for reduced phosphorylation of downstream targets (p-ERK, p-AKT).[1]

  • If DNA Repair Inhibitor: Look for increased

    
    H2AX (DNA damage marker) or PARP cleavage.
    

Western Blot Protocol (Target: EGFR/AKT Pathway):

  • Treatment: Treat A549 cells (high EGFR) with 6-A-7-F-Q at IC₅₀ concentration for 6 and 24 hours.[1]

  • Stimulation: For kinase studies, starve cells (serum-free) for 12h, then stimulate with EGF (50 ng/mL) for 15 min after drug incubation.

  • Lysis: Use RIPA buffer with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF).

  • Antibodies:

    • Primary: Anti-p-EGFR (Tyr1068), Anti-p-AKT (Ser473), Anti-

      
      H2AX.[1]
      
    • Loading Control:

      
      -Actin or GAPDH.[1]
      
Apoptosis Analysis (Annexin V/PI)

Rationale: To distinguish between cytotoxic necrosis (often caused by solubility artifacts) and programmed cell death (apoptosis).

  • Harvest: Collect cells (including floating cells) after 24h treatment.

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[1]

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Mechanism driven).[1]

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Check solubility/toxicity).

Signaling Pathway Visualization

The following diagram depicts the potential interference points of the Quinazolinone scaffold within the EGFR/PI3K signaling cascade.

Signaling cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 6-A-7-F-Q (Putative ATP Competitor) Inhibitor->EGFR Inhibition (T-bar) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus: Proliferation & Survival mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus

Caption: Putative inhibition of EGFR signaling by 6-A-7-F-Q via ATP-binding site competition.[1]

Data Analysis & Troubleshooting

Table 2: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Precipitation in Wells Concentration >50 µM in mediaReduce max concentration; use intermediate dilution plate.
High Background (MTT) Compound reduction or fluorescenceWash cells 2x with PBS before adding MTT.
Inconsistent IC50 Stock degradation (Oxidation)Prepare fresh stock; store under Nitrogen/Argon.
No Activity (IC50 >100µM) Scaffold is inactive aloneCompound requires derivatization at C6-amine (SAR required).

References

  • Al-Shamary, D. S., et al. (2017).[2] "Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents." BMC Chemistry.[1]

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron. (Contextualizing the scaffold).
  • Bhatia, R., et al. (2020). "4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads."[1][3] European Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2016). "Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90."[1][4] Bioorganic & Medicinal Chemistry Letters.

  • Gatadi, S., et al. (2019). "4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads."[1][3] European Journal of Medicinal Chemistry. (Review of scaffold utility).

Sources

"application of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in Targeted Oncology

Executive Summary

In the landscape of medicinal chemistry, This compound (hereafter referred to as Scaffold 6A-7F ) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

This application note details the specific utility of Scaffold 6A-7F in the development of EGFR tyrosine kinase inhibitors (TKIs) and Thymidylate Synthase (TS) inhibitors . The 6-amino group serves as a critical "chemical handle" for installing solubilizing tails or electrophilic warheads (e.g., acrylamides for covalent inhibition), while the 7-fluoro substituent modulates metabolic stability and electronic affinity within the ATP-binding pocket.

This guide provides validated protocols for the synthesis, derivatization, and biological assessment of libraries built upon this core.

Chemical Rationale & Mechanism

The utility of Scaffold 6A-7F is derived from its dual-functional substitution pattern:

  • The 6-Amino "Warhead" Handle: In EGFR inhibitors (like Gefitinib or Afatinib analogs), this position projects into the solvent-accessible region or towards Cys797. It is the ideal site for amide coupling to attach solubilizing morpholine/piperazine tails or Michael acceptors.

  • The 7-Fluoro "Metabolic Shield": Fluorine substitution at C7 blocks metabolic hydroxylation (a common clearance pathway for quinazolines) and increases lipophilicity (

    
    ), enhancing membrane permeability.
    
Pathway Visualization: Divergent Library Synthesis

Scaffold_Utility Scaffold 6-Amino-7-fluoro- quinazolinone (Core) Rxn_A Acylation (Acryloyl Chloride) Scaffold->Rxn_A Rxn_B Reductive Amination (Aryl Aldehydes) Scaffold->Rxn_B Rxn_C Isocyanate Coupling Scaffold->Rxn_C Prod_A Covalent EGFR Inhibitors (Targeting Cys797) Rxn_A->Prod_A Electrophilic Warhead Prod_B Antifolates (TS/DHFR Inhibitors) Rxn_B->Prod_B Benzylic Linker Prod_C Urea Derivatives (VEGFR/PDGFR Inhibitors) Rxn_C->Prod_C H-Bond Donor/Acceptor

Figure 1: Divergent synthesis pathways utilizing the 6-amino handle to access distinct pharmacological classes.

Protocol Module A: Preparation and Derivatization

Pre-requisite: If Scaffold 6A-7F is not purchased commercially, it is synthesized via nitration of 7-fluoroquinazolin-4(3H)-one followed by reduction.

Workflow 1: Synthesis of Covalent Inhibitor Library (Amide Coupling)

This protocol describes converting the 6-amino group into an acrylamide derivative, a standard approach for creating irreversible kinase inhibitors.

Materials:

  • Scaffold 6A-7F (1.0 eq)

  • Acryloyl chloride or 4-(dimethylamino)but-2-enoyl chloride (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Anhydrous THF or DMF

  • Nitrogen atmosphere

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of Scaffold 6A-7F in 5 mL of anhydrous THF under

    
    . If solubility is poor, use DMF and cool to 0°C.
    
  • Base Addition: Add DIPEA (2.0 mmol) dropwise. The solution may darken slightly.

  • Acylation: Add the acid chloride (1.2 mmol) dropwise over 10 minutes at 0°C. Critical: Maintain low temperature to prevent polymerization of the acrylamide.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Quench & Isolation: Pour reaction mixture into ice water (50 mL). The product usually precipitates. Filter the solid, wash with water and diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM/MeOH gradient).

Data Validation Point:

  • 1H NMR Check: Look for the disappearance of the broad

    
     singlet (approx. 5.5–6.5 ppm) and the appearance of alkene protons (dd, 6.0–6.5 ppm).
    

Protocol Module B: Biological Evaluation (EGFR Inhibition)

Once the library is synthesized, the compounds must be evaluated for potency against EGFR (Wild Type) and resistant mutants (e.g., T790M).

Assay: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the generation of ADP, which is converted to ATP and then to light by Luciferase.

Reagents:

  • Recombinant EGFR protein (WT and T790M mutant).

  • Poly(Glu,Tyr) 4:1 substrate.

  • Ultrapure ATP.

  • Test Compounds (dissolved in 100% DMSO).

Protocol:

  • Preparation: Prepare 2.5x Kinase/Substrate buffer. Dispense 4 µL into 384-well white plates.

  • Compound Addition: Add 1 µL of Test Compound (serially diluted in DMSO). Ensure final DMSO concentration is <1%.

    • Control: Staurosporine (1 µM) as positive control; DMSO only as negative control.

  • Incubation (Pre-Equilibration): Incubate for 10 mins at RT. This allows non-covalent binding or covalent bond formation (for acrylamides).

  • Reaction Start: Add 5 µL of ATP solution (at

    
     concentration, typically 10–50 µM).
    
  • Run: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

  • Read: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Read Luminescence.

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine 

.

Comparative Data: Structure-Activity Relationship (SAR)

The following table illustrates the expected impact of the 7-Fluoro and 6-Amino modifications based on literature precedents (e.g., Gefitinib analogs).

Compound VariantC-6 SubstituentC-7 SubstituentEGFR

(nM)
Metabolic Stability (

)
Notes
Ref 1 (Core)


>10,000LowInactive scaffold.
Ref 2


5,000LowAmino group alone provides weak binding.
Target A


150ModerateCovalent binder, but metabolically labile.
Target B (Scaffold 6A-7F)


12 High Fluorine blocks Phase I metabolism; enhances potency.
Target C


45HighReversible binder; good solubility.

Mechanism of Action Visualization

The diagram below details the binding mode of a 6-amino-7-fluoro-quinazolinone derivative within the EGFR ATP-binding pocket.

MOA_EGFR Hinge Hinge Region (Met793) N3 N3 of Quinazolinone (H-Bond Donor) Hinge->N3 H-Bond Gatekeeper Gatekeeper Residue (Thr790 or Met790) Cys Cysteine 797 (Nucleophile) N1 N1 of Quinazolinone (H-Bond Acceptor) N1->Hinge H-Bond C6_Tail 6-Acrylamide Tail (Electrophile) C6_Tail->Cys Covalent Bond (Michael Addition) C7_F 7-Fluoro (Electronic Modulation) C7_F->Gatekeeper Van der Waals Avoids Clash

Figure 2: Binding interaction map. The 7-Fluoro group is positioned to avoid steric clash with the gatekeeper residue, while the 6-amino derived tail engages Cys797.

References

  • Rewcastle, G. W., et al. (1996).[1] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link(Establishes the quinazolinone/pyridopyrimidine binding mode).

  • Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link(Foundational SAR for 6,7-substituted quinazolinones).

  • Chandregowda, V., et al. (2009). "Synthesis of some new 4,6-disubstituted quinazoline derivatives... and their biological activity." European Journal of Medicinal Chemistry. Link(Details synthesis protocols for 6-amino derivatives).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link(Standard industry protocol for kinase evaluation).

  • Labuda, I., et al. (2022). "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link(Recent application of the scaffold in EGFR drug design).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important intermediate.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmacologically active molecules. While its synthesis is conceptually straightforward, typically involving the cyclization of a substituted anthranilamide with a formylating agent, achieving high yield and purity can be challenging. This guide provides a structured approach to troubleshooting and process optimization, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis. We will diagnose potential causes and provide actionable solutions.

Issue 1: Low or No Product Formation

A common and frustrating issue is the failure of the reaction to proceed to completion, resulting in a low yield or complete absence of the desired product.

Potential Causes & Recommended Actions:

Potential Cause Diagnostic Check Recommended Solution
Poor Quality Starting Materials Verify the purity of 2,5-diamino-4-fluorobenzoic acid and formamide (or other formylating agent) via NMR, LC-MS, or melting point.Repurify starting materials. For instance, 2,5-diamino-4-fluorobenzoic acid can be recrystallized. Formamide should be freshly distilled or from a newly opened bottle.
Sub-optimal Reaction Temperature Monitor the internal reaction temperature closely. The reaction often requires high temperatures to drive the cyclization.Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS at each stage. Be mindful of potential side product formation at excessive temperatures.
Insufficient Reaction Time The reaction may be kinetically slow.Extend the reaction time, taking aliquots periodically to monitor for product formation and consumption of starting material. An overnight reflux is often a good starting point.
Inadequate Mixing In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction, especially if starting materials have limited solubility.
Issue 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the overall yield.

Potential Causes & Recommended Actions:

Potential Cause Diagnostic Check Recommended Solution
Decomposition at High Temperatures Analyze crude reaction mixture by LC-MS to identify potential degradation products.If the desired product is thermally labile, consider alternative synthetic routes that proceed at lower temperatures. The use of a milder formylating agent or a catalyst could be explored.
Competing Side Reactions Characterize major impurities by NMR and MS to understand their structure and potential formation pathway.Adjust stoichiometry of reactants. For example, excess formamide can sometimes lead to N-formylation of the amino group on the product. A controlled addition of the formylating agent may be beneficial.
Oxidation of the Diamine Starting Material The presence of colored impurities can indicate oxidation.Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this synthesis?

A1: Temperature is arguably the most critical parameter. The cyclization step is often the rate-limiting and requires sufficient thermal energy. However, excessive heat can lead to the degradation of both the starting material and the product. Careful optimization of the temperature profile is key to achieving a high yield.

Q2: Can I use a different formylating agent instead of formamide?

A2: Yes, other formylating agents such as formic acid or triethyl orthoformate can be used. Each has its own advantages and disadvantages in terms of reactivity, reaction conditions, and byproducts. For example, using formic acid may require a dehydrating agent to drive the reaction to completion. A comparative study of different formylating agents may be necessary to find the optimal conditions for your specific setup.

Q3: My final product is difficult to purify. What are the recommended purification methods?

A3: The product's polarity and solubility will dictate the best purification strategy. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often the most effective method for obtaining highly pure material. If recrystallization is not effective, column chromatography on silica gel using a gradient of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol) can be employed.

Q4: How can I improve the solubility of my starting materials?

A4: If the starting 2,5-diamino-4-fluorobenzoic acid has poor solubility in the reaction solvent, consider using a co-solvent. A polar aprotic solvent like DMF or DMSO can be used in small amounts to aid dissolution. However, be aware that the choice of solvent can also influence the reaction rate and selectivity.

Experimental Workflow & Diagrams

General Synthetic Workflow

The synthesis of this compound typically follows the workflow outlined below. This diagram illustrates the key stages from starting materials to the final, purified product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Solvent & Reagents Solvent & Reagents Solvent & Reagents->Reaction Setup Heating & Reflux Heating & Reflux Reaction Setup->Heating & Reflux Monitoring Monitoring Heating & Reflux->Monitoring Quenching & Isolation Quenching & Isolation Monitoring->Quenching & Isolation Purification Purification Quenching & Isolation->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Flow

When encountering issues, a systematic approach is crucial. The following diagram outlines a logical flow for troubleshooting common problems in the synthesis.

Start Start Low Yield? Low Yield? Start->Low Yield? Check Purity of Starting Materials Check Purity of Starting Materials Low Yield?->Check Purity of Starting Materials Yes Impure Product? Impure Product? Low Yield?->Impure Product? No Optimize Temperature & Time Optimize Temperature & Time Check Purity of Starting Materials->Optimize Temperature & Time Consider Alternative Reagents Consider Alternative Reagents Optimize Temperature & Time->Consider Alternative Reagents Consider Alternative Reagents->Impure Product? Analyze Byproducts Analyze Byproducts Impure Product?->Analyze Byproducts Yes Successful Synthesis Successful Synthesis Impure Product?->Successful Synthesis No Refine Purification Method Refine Purification Method Analyze Byproducts->Refine Purification Method Modify Reaction Conditions Modify Reaction Conditions Refine Purification Method->Modify Reaction Conditions Modify Reaction Conditions->Low Yield?

Caption: A logical flow diagram for troubleshooting common synthesis issues.

References

  • Synthesis of Quinazolinone Derivatives: For a general overview of quinazolinone synthesis, which provides context for the specific challenges of the title compound, refer to review articles on this topic.
  • Organic Chemistry Textbooks: Foundational principles of reaction mechanisms, purification, and troubleshooting are detailed in standard organic chemistry textbooks. These are invaluable resources for understanding the 'why' behind the troubleshooting steps provided.
  • Chemical Supplier Databases (e.g., MilliporeSigma, TCI): These databases often provide basic physical and chemical properties of the starting materials and product, which are essential for planning and executing the synthesis and purification.

Technical Support Center: Synthesis of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one. As a key intermediate in various pharmaceutical applications, its efficient and clean synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience to help you navigate common synthetic challenges.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound, while conceptually straightforward, often involves a critical two-step sequence: the reduction of a nitro group on a substituted aminobenzonitrile precursor, followed by cyclization. Issues can arise at either stage, impacting both yield and purity.

Core Synthesis Pathway

Synthesis_Pathway A 2-Amino-4-fluoro-5-nitrobenzonitrile B 2,5-Diamino-4-fluorobenzonitrile A->B Nitro Group Reduction (e.g., SnCl2, H2/Pd/C) C This compound B->C Cyclization (e.g., Formamide, high temp) Troubleshooting_Workflow start Unexpected Impurity Detected mass_check Check Mass Spectrum of Impurity start->mass_check is_dimer Mass = 2 x (Product Mass)? mass_check->is_dimer is_hydrolyzed Mass = Product Mass + 18 (H2O)? is_dimer->is_hydrolyzed No sol_dimer Reduce concentration or temperature during cyclization. is_dimer->sol_dimer Yes is_start_mat Mass = Starting Material? is_hydrolyzed->is_start_mat No sol_hydrolyzed Ensure neutral pH and low temperature during aqueous workup. is_hydrolyzed->sol_hydrolyzed Yes sol_start_mat Optimize reduction/cyclization conditions (see Issue 1). is_start_mat->sol_start_mat Yes sol_other Characterize impurity (NMR, etc.) and review reaction mechanism for other potential side reactions. is_start_mat->sol_other No

"purification challenges for 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Guide Ticket ID: #QZN-6A7F-PUR Status: Open for Consultation Analyst: Senior Application Scientist, Separation Sciences[1]

Executive Summary

This guide addresses the specific physicochemical challenges associated with 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one (hereafter referred to as 6-AFQ ).

The purification of 6-AFQ is complicated by three competing factors:

  • Zwitterionic Character: The basic amine at C6 and the amide/lactam functionality at C4 create complex solubility profiles dependent on pH.

  • Electronic Effects: The C7-fluorine atom acts as an electron-withdrawing group (EWG), reducing the basicity of the C6-amine compared to non-fluorinated analogues, altering its retention behavior in chromatography.[1]

  • Oxidative Instability: The electron-rich amino group is prone to oxidation, leading to colored azo-dimer impurities if handled without inert gas protection.[1]

Part 1: Physicochemical Profile & Solubility

Before attempting purification, you must understand the "Solution State" of the molecule. Many researchers fail because they treat 6-AFQ like a standard lipophilic organic.[1]

Solubility Dashboard
Solvent SystemSolubility RatingTechnical Note
Water (Neutral) 🔴 InsolubleThe lattice energy is too high; the molecule "oils out" or remains as brick dust.[1]
DCM / Chloroform 🔴 PoorInsufficient polarity to break intermolecular H-bonds (dimerization of the lactam).[1]
Methanol / Ethanol 🟡 Moderate (Hot)Soluble at reflux; likely to precipitate upon cooling (good for crystallization).
DMSO / DMF 🟢 GoodBest for preparing stock solutions for biological assays or loading columns.[1]
Aq. Acid (1M HCl) 🟢 ExcellentProtonation of the C6-amine (

) breaks the crystal lattice.[1]
The "Brick Dust" Protocol

If you cannot get the crude solid into solution for LC-MS or flash chromatography: Do NOT sonicate in pure acetonitrile. DO use the "Acid Swing" method:

  • Suspend the solid in water.

  • Add 1M HCl dropwise until the solution turns clear (protonation of the amine).

  • Optional: If organic extraction is needed, this aqueous phase can be washed with DCM to remove non-basic impurities (like unreacted nitro-precursors), then basified to precipitate the product.

Part 2: Purification Challenges & Workflows

Challenge A: Removing the 6-Nitro Precursor

The most common synthesis route involves the reduction of 7-fluoro-6-nitroquinazolin-4-one .[1] The nitro impurity is often present in the crude mixture.

The Problem: Both the product and impurity are polar, causing them to co-elute on standard Silica Flash. The Solution: Exploit the


 difference. The product has a basic handle (amine); the impurity does not.
Workflow: Cation Exchange (SCX) Purification

Recommended over Silica Gel for >98% purity.

SCX_Workflow Start Crude Mixture (Amine + Nitro) Load Load onto SCX Cartridge (Dissolved in MeOH/5% AcOH) Start->Load Wash Wash Step (100% MeOH) Load->Wash Elute Elution Step (MeOH + 2M NH3) Wash->Elute Waste Waste Stream (Contains Nitro Impurity) Wash->Waste Neutral Impurities Flow Through Result Pure 6-AFQ (Filtrate Concentrated) Elute->Result Basic Amine Released

Figure 1: Strong Cation Exchange (SCX) workflow to isolate 6-AFQ from non-basic impurities.

Challenge B: Chromatographic Tailing (HPLC/Flash)

Users often report severe peak tailing or "shark fin" peaks on C18 columns.

Root Cause: The C6-amine interacts with residual silanols on the silica backbone.[1] The C7-fluorine lowers the


 of the amine (estimated 

), but it is still basic enough to cause secondary interactions.

Troubleshooting Protocol:

  • Mobile Phase Modifier: You must use a buffer or modifier.[1]

    • Acidic:[2][3] 0.1% Formic Acid (Result: Protonated species, elutes earlier, sharp peak).

    • Basic: 10mM Ammonium Bicarbonate (pH 10). (Result: Neutral species, better retention, requires high-pH stable column).

  • Column Choice: Use a "End-capped" or "Base-Deactivated" C18 column.[1] Avoid bare silica.[1]

Part 3: Crystallization & Polymorphism[4][5]

If chromatography is not scalable, recrystallization is the preferred method. However, 6-AFQ is prone to "oiling out" if the solvent polarity is not carefully managed.

Recommended Solvent System: Ethanol/Water (9:1)

  • Dissolve crude 6-AFQ in boiling Ethanol (20 volumes).

  • If undissolved solids remain, hot filter.

  • Add Water dropwise to the boiling solution until persistent turbidity is just observed.

  • Add a few drops of Ethanol to clear it.

  • Slow Cool: Wrap the flask in foil and let it cool to Room Temp over 4 hours. Rapid cooling leads to amorphous oil.

Part 4: Stability & Storage (The "Browning" Effect)

Observation: The white powder turns beige/brown after 1 week on the bench. Mechanism: Oxidation of the aniline-like nitrogen, potentially forming azo-dimers or quinoid species.[1]

Preservation Protocol:

  • Storage: Store at -20°C under Argon/Nitrogen atmosphere.

  • Solvent Handling: When removing solvents (Rotavap), do not exceed 40°C. High heat + air exposure accelerates oxidation.

  • Antioxidants: For long-term solution storage (e.g., DMSO stocks), adding 0.1% Ascorbic Acid can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: The 6-nitro precursor is co-eluting with my product on HPLC. How do I separate them?

  • A: The fluorine atom makes the hydrophobicity of the nitro and amino species surprisingly similar on standard C18. Switch to a Phenyl-Hexyl column. The

    
     interactions with the aromatic ring will differentiate the electron-rich amine (6-AFQ) from the electron-deficient nitro precursor.[1]
    

Q2: My NMR shows the correct peaks, but the integration is messy, and peaks are broad.

  • A: This is likely due to tautomerism of the quinazolinone core (lactam vs. lactim) or proton exchange at the amine.

    • Fix: Add 1 drop of

      
       to the DMSO-
      
      
      
      NMR tube.[1] This will exchange labile protons and sharpen the signals. Alternatively, run the NMR at 50°C to speed up the exchange rate.

Q3: Can I use normal phase silica (DCM/MeOH)?

  • A: Only if you add 1% Triethylamine (TEA) to the mobile phase. Without TEA, the amine will stick to the silica, resulting in 100% mass loss or streaking from baseline to solvent front.

References

  • Solubility & Physicochemical Properties of Amino-Quinazolines

    • Source: BenchChem Technical Guide.[1] "Solubility of 5,6-Dihydroxy-8-aminoquinoline" (Used as structural surrogate for heterocyclic amines).[1]

  • Synthesis & Reduction of Nitro-Quinazolinones

    • Source: National Institutes of Health (PMC). "7-Fluoro-6-nitroquinazolin-4(3H)-one: Synthesis and Crystal Structure."
  • Recrystallization Str

    • Source: Taylor & Francis Online.[1] "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones."

  • Chromatographic Behavior of Basic Heterocycles

    • Source: Royal Society of Chemistry (RSC).
  • Impurity Control (Nitrosamines & Oxid

    • Source: European Medicines Agency (EMA).[4][5] "Nitrosamine impurities in human medicines."

Sources

"solubility issues with 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Topic: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one CAS: 150499-74-6 (Generic/Related) | Role: Key Intermediate for Albaconazole (UR-9825)[1]

Executive Summary

This compound (hereafter 6-A-7-F-Q ) is a notoriously difficult intermediate characterized by "brick dust" physicochemical properties: high melting point (>250°C), rigid planar geometry, and poor solubility in common organic solvents.[1]

This guide addresses the critical bottleneck in its use: isolating the solid from metal-reduction catalysts (Fe/Sn) and preparing stable solutions for HPLC/NMR analysis.

Module 1: The Chemistry of Insolubility

The "Why": Users often assume the amine group (-NH2) will confer solubility in polar protic solvents (MeOH/EtOH).[1] It does not. The insolubility arises from a synergistic effect:

  • 
    -
    
    
    
    Stacking:
    The quinazolinone core is planar.[1] The molecules stack like plates, creating a high lattice energy that solvents must overcome.
  • 7-Fluoro Effect: The fluorine atom at position 7 is electron-withdrawing but also increases lipophilicity, repelling water while simultaneously strengthening the crystal lattice through weak C-F interactions.[1]

  • Intermolecular H-Bonding: The lactam (NH-CO) and the 6-amino group create a tight hydrogen-bond network in the solid state.[1]

Solubility Decision Matrix

SolubilityMatrix Start Solvent Selection for 6-A-7-F-Q Goal_Analysis Goal: Analytical (HPLC/NMR) Start->Goal_Analysis Goal_Process Goal: Synthesis (Workup/Purification) Start->Goal_Process DMSO DMSO / DMF (Excellent) Goal_Analysis->DMSO Standard Acid 1M HCl / AcOH (Good - Protonated) Goal_Analysis->Acid If DMSO interferes Goal_Process->Acid Extraction Alcohol MeOH / EtOH (Poor - Heating Req.) Goal_Process->Alcohol Recrystallization (Hot) Water Water / Ether (Insoluble) Goal_Process->Water Precipitation (Anti-solvent)

Figure 1: Solvent selection logic based on experimental intent.[1] Note that neutral alcohols are often insufficient for room-temperature dissolution.[1]

Module 2: Troubleshooting & FAQs

Scenario A: Synthesis Workup (The "Iron Trap")

Issue: "I reduced the nitro-precursor using Iron/NH4Cl (or SnCl2). When I filter the reaction to remove the metal sludge, my product stays in the filter cake. I can't wash it out with ethanol."

Root Cause: The product is likely co-precipitating with the iron oxides due to its poor solubility in the reaction solvent (usually EtOH/Water) once the temperature drops.

Solution: The Acid-Base Swing Do not rely on organic solvent washes.[1] Use pH manipulation to solubilize the product away from the metal waste.[1]

  • Acidify: Suspend the crude filter cake (Metal + Product) in 1M HCl. The 6-amino group protonates, forming the water-soluble hydrochloride salt.[1]

  • Filter: Filter the acidic solution.

    • Filtrate: Contains your product (Soluble).

    • Solid Waste: Contains Iron/Tin oxides (Insoluble).[1]

  • Neutralize: Slowly add 1M NaOH or saturated NaHCO3 to the filtrate until pH ~7-8.

  • Collect: The free base 6-A-7-F-Q will precipitate as a pure solid.[1]

Scenario B: Analytical Prep (HPLC/NMR)

Issue: "The sample precipitates in the HPLC vial or shows broad peaks in NMR."

Root Cause:

  • HPLC: The mobile phase (often Water/Acetonitrile) acts as an anti-solvent if the sample is injected in pure DMSO.[1]

  • NMR: Aggregation of the planar rings causes line broadening.[1]

Solution:

  • For NMR: Use DMSO-d6 + 5% TFA-d .[1] The Trifluoroacetic acid breaks the H-bonding network and ensures a sharp monomeric signal.[1]

  • For HPLC: Dissolve stock in DMSO, but dilute to working concentration using the initial mobile phase (e.g., 90% Water / 10% ACN).[2] If it precipitates, add 0.1% Formic Acid to the diluent to keep the amine protonated.

Module 3: Data & Specifications

Solubility Profile (at 25°C)
SolventSolubility RatingApplicationNotes
DMSO High (>50 mg/mL)NMR, Biological AssaysHard to remove; high boiling point.[1]
DMF High (>30 mg/mL)SynthesisGood alternative to DMSO.[1]
1M HCl Moderate-HighExtraction/WorkupForms soluble HCl salt.[1]
Acetic Acid Moderate (Hot)RecrystallizationGood for purifying crude material.[1]
Methanol Low (<1 mg/mL)WashingOnly effective at reflux.[1]
Water InsolubleAnti-solventUse to crash out product from DMSO/Acid.[1]

Module 4: Validated Protocols

Protocol 1: Purification of 6-A-7-F-Q from Reduction Mixtures

Use this protocol if your yield is low after filtering metal catalysts.[1]

Reagents: 1M HCl, 2M NaOH, Celite.

  • Evaporation: Remove the bulk organic solvent (EtOH/MeOH) from the reduction reaction mixture.

  • Acidification: Add 1M HCl (10 mL per gram of theoretical yield) to the residue. Stir vigorously for 20 minutes.

    • Checkpoint: The solution should be acidic (pH < 2).[1] The product is now in the liquid phase.[1]

  • Filtration: Filter the suspension through a Celite pad.[1]

    • Action: Discard the solid (Metal waste).[1] Keep the clear filtrate (Product).

  • Precipitation: Cool the filtrate to 0-5°C in an ice bath.

  • Neutralization: Dropwise add 2M NaOH while stirring until pH reaches 7.5 - 8.0.

    • Observation: A thick off-white/yellow precipitate will form.[1]

  • Isolation: Filter the solid. Wash with cold water (2x) and cold isopropanol (1x).[1] Dry under vacuum at 50°C.[1]

Protocol 2: HPLC Sample Preparation

Prevents column clogging and peak tailing.[1]

  • Stock: Dissolve 1 mg of 6-A-7-F-Q in 100 µL DMSO .

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20) containing 0.1% Formic Acid .[1]

  • Dilution: Add 900 µL of Diluent to the Stock. Vortex immediately.

    • Note: The acid keeps the amine protonated, preventing precipitation when the DMSO hits the water.[2]

  • Filtration: Pass through a 0.22 µm PTFE syringe filter before injection.

References

  • Synthesis & Reduction

    • Title: Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.[1][3]

    • Source: Molbank 2024, M1942.[2][3]

    • Relevance: details the reduction of the 7-fluoro-6-nitro precursor and explicitly mentions product loss due to poor solubility during filtr
    • URL:[Link][1][2][4]

  • Albaconazole Context

    • Title: Albaconazole (UR-9825): Synthesis and Chemical Properties.[1][5]

    • Source: BenchChem Technical Guide.[1]

    • Relevance: Identifies the molecule as a key intermediate and discusses the quinazolinone core properties.
  • General Quinazolinone Solubility

    • Title: 4(3H)-Quinazolinone Derivatives: Promising Antibacterial Drug Leads.[1][6]

    • Source: European Journal of Medicinal Chemistry, 2019.[2][6]

    • Relevance: Provides general solubility data for the quinazolinone scaffold and usage of DMSO/Acidic media.
    • URL:[Link][1][2]

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for Fluorinated Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak assignments of fluorinated quinazolinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of structural elucidation for this important class of molecules. The presence of fluorine introduces unique challenges and opportunities in NMR spectroscopy. This resource provides in-depth, field-proven insights to help you confidently assign your spectra.

Introduction: The Challenge and Opportunity of Fluorine in Quinazolinone NMR

Fluorinated quinazolinones are a significant scaffold in medicinal chemistry. The incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. In NMR spectroscopy, the ¹⁹F nucleus is a powerful probe due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which often results in highly resolved signals.[1][2][3] However, the large chemical shift dispersion and through-bond and through-space couplings to both protons (¹H) and carbons (¹³C) can complicate spectral interpretation.[2][3]

This guide will address common issues encountered during the NMR analysis of fluorinated quinazolinones, providing a logical, step-by-step approach to troubleshooting and ensuring the integrity of your structural assignments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My aromatic proton signals are overlapping, making it impossible to determine coupling patterns. How can I resolve them?

Answer:

Signal overlap in the aromatic region is a common challenge with quinazolinone scaffolds. The introduction of fluorine can further complicate this by inducing long-range ¹H-¹⁹F couplings. Here’s a systematic approach to resolving these signals:

1. Optimize 1D ¹H NMR Acquisition:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument will increase chemical shift dispersion.

  • Solvent Effects: The chemical shifts of aromatic protons can be highly sensitive to the solvent.[4][5] Switching from a standard solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ or pyridine-d₅ can induce differential shifts, often resolving overlapping multiplets.[4]

  • Temperature Variation: Changing the acquisition temperature can sometimes alter the conformation of the molecule or solvent-solute interactions, leading to changes in chemical shifts that may resolve overlap.

2. Utilize 1D ¹⁹F-Decoupled ¹H NMR:

  • A straightforward way to simplify the ¹H spectrum is to run a proton experiment while decoupling the fluorine nuclei (¹H{¹⁹F}). This will collapse all ¹H-¹⁹F couplings, resulting in simplified multiplets that are easier to interpret. By comparing the coupled and decoupled spectra, you can identify which protons are coupled to fluorine.

3. Leverage 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This is the first-line 2D experiment to trace proton-proton connectivities.[6][7] It will reveal which aromatic protons are adjacent to each other.

  • TOCSY (Total Correlation Spectroscopy): If you have an isolated aromatic spin system, TOCSY can reveal all the protons within that system, even if they are not directly coupled.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon.[4][7] Since ¹³C chemical shifts are more dispersed than ¹H shifts, this can effectively separate overlapping proton signals in the indirect dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds.[4][7] It is invaluable for assigning protons based on their connectivity to quaternary carbons or the carbonyl carbon of the quinazolinone core.

Question 2: I'm observing complex splitting patterns in my ¹⁹F NMR spectrum. How can I decipher these couplings?

Answer:

The ¹⁹F nucleus readily couples to other nuclei, including ¹H, ¹³C, and other ¹⁹F nuclei, often over multiple bonds.[3][8] This can lead to complex multiplets.

1. Analyze Coupling Constants:

  • ¹H-¹⁹F Couplings: These can be observed in both the ¹H and ¹⁹F spectra. Typical aromatic ¹H-¹⁹F coupling constants range from 0.5 to 3.0 Hz for long-range couplings.[9]

  • ¹⁹F-¹⁹F Couplings: If you have multiple fluorine atoms, you will observe ¹⁹F-¹⁹F couplings. These can be quite large, even over several bonds.[3]

2. Employ 2D NMR Techniques:

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is the definitive experiment for identifying which protons are coupled to which fluorine atoms.[1] It provides a direct correlation between the ¹H and ¹⁹F chemical shifts.

  • ¹⁹F-¹⁹F COSY: For molecules with multiple fluorine atoms, this experiment is analogous to ¹H-¹H COSY and will show correlations between coupled fluorine nuclei.[10]

Workflow for Deciphering ¹⁹F Couplings:

Caption: Workflow for deciphering complex ¹⁹F NMR multiplets.

Question 3: The chemical shifts in my spectra don't align with predicted values or similar structures in the literature. What are the potential causes?

Answer:

Discrepancies between observed and expected chemical shifts can be unsettling but are often explainable.

1. Environmental Factors:

  • Solvent Effects: As previously mentioned, the choice of solvent can significantly impact chemical shifts, particularly for aromatic systems.[4][11] Highly polar aprotic solvents like DMSO and DMF can cause significant deshielding.[11]

  • Concentration Effects: Intermolecular interactions at high concentrations can lead to shifts in resonance frequencies.[4][11] It's good practice to use a consistent and relatively dilute concentration for your NMR samples.

  • pH and Temperature: For molecules with ionizable groups, the pH of the solution can dramatically affect the electronic environment and thus the chemical shifts. Temperature can also influence conformational equilibria, leading to changes in observed chemical shifts.

2. Electronic Effects of Fluorine:

  • The strong electron-withdrawing nature of fluorine significantly influences the electronic environment of the quinazolinone core. The position of the fluorine substituent will have a pronounced effect on the chemical shifts of nearby protons and carbons. A trifluoromethyl group, for instance, is a very strong electron-withdrawing group and will cause a more significant downfield shift compared to a single fluorine atom.[12]

3. Computational Chemistry as a Predictive Tool:

  • When experimental data is ambiguous, computational methods can be a powerful tool for predicting NMR chemical shifts.[13][14][15] Density Functional Theory (DFT) calculations can provide theoretical chemical shifts that, when scaled, can be compared to experimental data to aid in assignment.[13][14][16] Several studies have reported scaling factors for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds with good accuracy.[13][14][16]

Question 4: How can I unambiguously assign the quaternary carbons of my fluorinated quinazolinone?

Answer:

Quaternary carbons, lacking directly attached protons, are not observed in HSQC spectra. Their assignment relies on long-range correlations.

1. HMBC is Key:

  • The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the primary tool for assigning quaternary carbons.[4][7] Look for correlations from well-assigned protons to the quaternary carbons. For example, protons on the aromatic ring will show correlations to the carbons of the quinazolinone core over two and three bonds.

2. Leverage ¹⁹F-¹³C Couplings:

  • Fluorine couples to carbon over multiple bonds, and these coupling constants can be diagnostic.

  • ¹³C NMR with ¹H Decoupling: In a standard proton-decoupled ¹³C spectrum, you will still observe ¹³C-¹⁹F couplings.[17][18] The magnitude of the coupling constant (¹JCF, ²JCF, ³JCF) can help in assigning the carbons relative to the fluorine substituent. One-bond ¹³C-¹⁹F couplings are typically very large (around 240-280 Hz).[17][18]

  • ¹³C NMR with ¹H and ¹⁹F Double Decoupling: Some modern spectrometers are equipped to perform double decoupling experiments (¹³C{¹H, ¹⁹F}).[18] This simplifies the ¹³C spectrum to singlets, confirming the carbon chemical shifts without the complication of coupling. By comparing the single and double decoupled spectra, you can identify which carbons are coupled to fluorine.

  • ¹⁹F-¹³C HMBC: This experiment directly correlates fluorine nuclei to carbons over multiple bonds, providing another layer of certainty for your assignments.[1]

Decision Tree for Quaternary Carbon Assignment:

Caption: Decision tree for assigning quaternary carbons.

Question 5: I suspect I have a mixture of regioisomers. How can I use NMR to confirm this and assign the structures?

Answer:

NMR is an excellent tool for identifying and characterizing isomers. The key is to look for through-space correlations, which are independent of the bonding network.

1. NOE (Nuclear Overhauser Effect) Spectroscopy:

  • The NOE effect arises from the through-space interaction of nuclei that are close in proximity (typically < 5 Å).

  • 1D NOESY or ROESY: Selective irradiation of a specific proton resonance and observation of which other proton signals show an enhancement can reveal spatial relationships.

  • 2D NOESY or ROESY: These experiments provide a comprehensive map of all through-space proton-proton interactions.[6]

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is a powerful experiment for fluorinated molecules. It shows through-space correlations between protons and fluorine atoms.[18] This is particularly useful for determining the relative positions of fluorine substituents and protons on the quinazolinone scaffold.

  • ¹⁹F-¹⁹F NOESY: For molecules with multiple fluorine atoms, this experiment can reveal their spatial proximity.[10][19]

Experimental Protocol: ¹H-¹⁹F HOESY

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent. Ensure the sample is free of paramagnetic impurities.

  • Acquisition:

    • Use a standard HOESY pulse sequence on your spectrometer.

    • Set the spectral widths in the ¹H and ¹⁹F dimensions to encompass all relevant signals.

    • The mixing time is a crucial parameter and should be optimized. A typical starting point is around 300-500 ms.

  • Processing and Analysis:

    • After Fourier transformation, cross-peaks will indicate protons and fluorine nuclei that are close in space.

    • By analyzing the pattern of these cross-peaks, you can differentiate between regioisomers.

Data Presentation: Example NOE Correlations for Regioisomer Differentiation

Proton IrradiatedExpected NOE to Fluorine in Isomer AExpected NOE to Fluorine in Isomer B
H-5StrongWeak/Absent
H-8Weak/AbsentStrong

Advanced Troubleshooting and Data Interpretation

Understanding Second-Order Effects

When the chemical shift difference between two coupled nuclei (in Hz) is not much larger than their coupling constant (J), second-order effects (or strong coupling) can occur. This leads to "roofing" (leaning of multiplets towards each other) and can make it difficult to extract accurate coupling constants. If you observe significant second-order effects in your ¹H spectrum, consider acquiring the spectrum on a higher field instrument.

Dynamic Processes and Exchange Broadening

If you observe broad peaks in your spectrum, it could be due to a dynamic process occurring on the NMR timescale, such as conformational exchange or tautomerism.[11] Acquiring spectra at different temperatures (variable temperature or VT-NMR) can help to investigate this. At lower temperatures, the exchange may slow down, resulting in sharp signals for each conformer. At higher temperatures, the exchange may become rapid, leading to a sharp, averaged signal.

Summary of Recommended NMR Experiments
ExperimentInformation Gained
1D ¹H Basic proton chemical shifts and coupling patterns.
1D ¹⁹F Fluorine chemical shifts and couplings.
1D ¹³C{¹H} Carbon chemical shifts and ¹³C-¹⁹F couplings.
COSY ¹H-¹H through-bond connectivities.[6][7]
HSQC One-bond ¹H-¹³C correlations.[4][7]
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).[4][7]
¹H-¹⁹F HETCOR Direct correlation of coupled ¹H and ¹⁹F nuclei.[1]
NOESY/ROESY Through-space ¹H-¹H correlations for stereochemistry and isomer differentiation.
¹H-¹⁹F HOESY Through-space ¹H-¹⁹F correlations.[18]

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

  • A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • 19F NOESY. University of Ottawa NMR Facility Blog. [Link]

  • Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ScienceDirect. [Link]

  • 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. ResearchGate. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Rsc.org. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. PMC. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. [Link]

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]

  • 19F NMR Coupling Constants. Organic Chemistry Data. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Masaryk University. [Link]

  • 2D NMR FOR THE CHEMIST. University of Wisconsin-Madison. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents. ResearchGate. [Link]

  • 2D NMR Spectroscopy. Slideshare. [Link]

  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. [Link]

  • 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Troubleshooting: ¹H NMR Spectroscopy. University of Rochester. [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • The Effect of Fluorine in 1H NMR. Reddit. [Link]

  • Substituent chemical shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules. Semantic Scholar. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC. [Link]

  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. [Link]

  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI. [Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PMC. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Fluorine (19F) MRS and MRI in biomedicine. PMC. [Link]

Sources

Technical Support Center: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing conditions for 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one kinase assays Role: Senior Application Scientist Status: Operational[1][2]

Introduction: The Scaffold Challenge

Welcome to the technical support center. You are likely working with This compound (hereafter referred to as the 6-A-7-F-Q scaffold) as a core building block for ATP-competitive kinase inhibitors.[1][2] This scaffold is structurally homologous to the adenine ring of ATP, making it a privileged structure for targeting EGFR, p38 MAPK, and Aurora kinases.[1][2]

However, this specific substitution pattern (6-amino, 7-fluoro) introduces unique physicochemical quirks that ruin standard assays.[1][2] The 7-fluorine atom increases lipophilicity (


), promoting aggregation, while the quinazolinone core is intrinsically fluorescent, often masking true signal in FRET/TR-FRET assays.[1][2]

This guide addresses the three most common failure modes: Solubility/Aggregation , Fluorescence Interference , and Redox Instability .[1][2]

Module 1: Solubility & Compound Handling

User Question: "My IC50 curves are flat or show steep drop-offs at high concentrations. Is the compound precipitating?"

Technical Insight: The 7-fluoro substitution significantly lowers the water solubility of the quinazolinone core compared to its non-fluorinated parent.[1] If your Hill slope is


 or 

, you are likely observing promiscuous inhibition via colloidal aggregation rather than specific binding.[1][2] The 6-amino group is a hydrogen bond donor, but the planar stack of the rings drives precipitation in aqueous buffers.[1]
Troubleshooting Protocol: The Detergent Critical Point

To distinguish specific binding from aggregation, you must optimize the detergent concentration relative to the compound's critical aggregation concentration (CAC).[1][2]

Recommended Buffer Formulation:

ComponentStandard ConcentrationPurpose for 6-A-7-F-Q Scaffold
HEPES (pH 7.5) 50 mMMaintains protonation state of N1/N3.[1][2]
MgCl₂ 10 mMEssential cofactor for ATP-chelation.[1][2]
Brij-35 or Triton X-100 0.01% - 0.1% CRITICAL: Prevents colloidal aggregation of the fluoro-core.[1][2]
DTT 1 mMPrevents oxidation of the 6-amino group (See Module 3).[1][2]
DMSO < 2% (Final)Solubilizes the lipophilic 7-F moiety.[1][2]

Validation Step: Run your assay with and without 0.01% Triton X-100 .[1][2]

  • If potency (

    
    ) decreases (shift to right) with detergent: You had aggregation artifacts.[1][2]
    
  • If potency remains stable: Your binding is specific.[1][2]

Module 2: Optical Interference (Autofluorescence)

User Question: "I see high background signal in my TR-FRET/FP assay. Is the compound interfering?"

Technical Insight: Quinazolin-4-ones are classic fluorophores.[1][2] The 6-amino-7-fluoro substitution pushes the excitation/emission maxima into the blue/green region (Ex: ~330-350 nm, Em: ~420-460 nm).[1][2] This overlaps dangerously with the donor emission of many Lanthanide-based TR-FRET pairs (e.g., Terbium or Europium cryptates) and Coumarin-based substrates.[1][2]

Diagnostic Workflow

If you observe signal gain (in FP) or unexpected background (in TR-FRET) that correlates with compound concentration, follow this decision tree.

FluorescenceCheck Start High Background / Noisy Signal Step1 Run 'Compound Only' Well (No Enzyme/Substrate) Start->Step1 Check1 Signal > Buffer? Step1->Check1 ResultA Compound is Autofluorescent Check1->ResultA Yes ResultB Assay Clean Check1->ResultB No Action1 Switch Assay Format ResultA->Action1 Action2 Use Red-Shifted Dyes (Ex > 600nm) ResultA->Action2

Figure 1: Interference troubleshooting workflow. Quinazolinone autofluorescence often mimics positive signal in blue-shifted assays.[1][2]

Corrective Action:

  • Red-Shift: Switch to assays using acceptor fluorophores in the far-red (e.g., Alexa Fluor 647, APC) where the quinazolinone does not emit.[1][2]

  • Time-Resolved: If using TR-FRET, ensure your delay time is >50 µs. Small molecule fluorescence usually decays in nanoseconds, whereas lanthanides decay in milliseconds.[1][2] Gating the reader can eliminate the compound interference.

Module 3: Binding Mechanism & ATP Competition

User Question: "My compound is potent in biochemical assays but weak in cells. Why?"

Technical Insight: The 6-A-7-F-Q scaffold is an ATP-competitive inhibitor .[1][2] It binds to the hinge region of the kinase, mimicking the adenine ring of ATP.[1]

  • Biochemical Assay: Usually run at

    
     of ATP (low concentration).[1][2]
    
  • Cellular Environment: ATP is ~1-5 mM (very high).[1][2]

If you do not optimize your assay ATP concentration, you will overestimate potency.[1][2]

Mechanism of Action Visualization

ATP_Competition Kinase Kinase Hinge Region ATP ATP (High Conc) Kinase->ATP Native Binding Inhibitor 6-A-7-F-Q Scaffold Kinase->Inhibitor Competitive Binding ATP->Inhibitor Competition

Figure 2: Competitive binding mode.[1][2] The 6-A-7-F-Q scaffold competes directly with ATP.[1][2] High ATP concentrations displace the inhibitor, reducing apparent potency.[2]

Optimization Protocol: ATP Determination

To ensure your data is translatable:

  • Determine

    
     for ATP  for your specific kinase target before screening the library.[1][2]
    
  • Run Screening at

    
    :  Set the ATP concentration in your assay exactly at the 
    
    
    
    value. This balances sensitivity with physiological relevance.[1][2]
  • High-ATP Check: For lead compounds, run a secondary

    
     curve at 1 mM ATP.[1][2] If the 
    
    
    
    shifts right significantly (e.g., >10-fold), your compound is purely ATP-competitive and may struggle in cells without affinity optimization.[1][2]

Module 4: Chemical Reactivity (The 6-Amino Group)

User Question: "My compound turns brown in solution over time. Is it degrading?"

Technical Insight: The 6-amino group on the quinazolinone ring is electron-rich and susceptible to oxidation, especially in the presence of trace metals often found in kinase buffers (Mg²⁺, Mn²⁺).[2] Oxidized products can covalently modify the kinase (assay artifact) or polymerize.[1][2]

Prevention Strategy:

  • Reducing Agents: Always include 1 mM DTT or TCEP in the assay buffer.[1][2] TCEP is preferred for long incubations (>2 hours) as it is more stable than DTT.[1][2]

  • Fresh Prep: Do not store diluted working solutions of the compound. Prepare fresh from DMSO stocks immediately before dispensing.[1][2]

  • Light Protection: Quinazolinones are photosensitive.[1][2] Keep assay plates and stocks covered with foil or in amber tubes.[1][2]

References

  • Zhang, J., et al. (2009).[1][2] Assay Interference by Chemical Reactivity and Aggregation.[1][2] NIH Chemical Genomics Center.[1][2] Link

  • Lafleur, K., et al. (2009).[1][2] Fluorescence interference in high-throughput screening: mechanisms and remedies. Expert Opinion on Drug Discovery.[1][2] Link

  • Copeland, R. A. (2005).[1][2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] Link[1][2]

  • Bridges, A. J. (2001).[1][2] Chemical Inhibitors of Protein Kinases.[1][2][3][4] Chemical Reviews.[1][2] Link[1][2]

Sources

"enhancing the cell permeability of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Cell Permeability of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one Ticket ID: CHEM-OPT-8821 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are working with This compound (hereafter referred to as 6-AFQ ).

The Core Challenge: This scaffold exhibits a classic "permeability paradox."

  • The 6-Amino Group: While essential for target binding (often acting as a hinge binder in kinase pockets), the primary amine is a high-energy Hydrogen Bond Donor (HBD). At physiological pH, it may partially ionize, creating a hydration shell that prevents passive diffusion through the lipid bilayer.

  • The Quinazolinone Core: This rigid, planar structure often leads to high crystal lattice energy, reducing solubility, which is the thermodynamic prerequisite for permeability.

This guide provides three engineered solutions: Chemical Modification (Prodrugs) , Liposomal Formulation , and Assay Troubleshooting .

Module 1: Chemical Engineering (Prodrug Design)

Objective: Temporarily mask the polar 6-amino group to reduce the Polar Surface Area (PSA) and increase LogP.

The Science: Why the 6-Amino Group is the Bottleneck

According to Lipinski’s Rule of 5, having too many H-bond donors (>5) limits permeability. The primary amine (


) contributes significantly to this. Furthermore, primary amines are susceptible to N-acetylation or oxidation by MAO enzymes.[1] Masking this group creates a "Trojan Horse."
Protocol A: Schiff Base Synthesis (Reversible)

Best for: Rapid intracellular hydrolysis and restoring the active parent drug.

Mechanism: Condensing the 6-amino group with an aromatic aldehyde creates an imine (Schiff base). This removes the H-bond donor character of the amine and adds lipophilicity via the aryl group.

Step-by-Step Workflow:

  • Reactants: Dissolve 1.0 eq of 6-AFQ in absolute ethanol.

  • Catalyst: Add 3-5 drops of glacial acetic acid (catalytic).

  • Reagent: Add 1.0 eq of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde or 4-methoxybenzaldehyde).

  • Reflux: Heat at reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to RT. The Schiff base usually precipitates. Filter and wash with cold ethanol.

Protocol B: Amide Prodrugs (Enzymatically Cleavable)

Best for: Stability in plasma, cleavage by intracellular amidases.

Mechanism: Acylation of the amine.[1][2][3]

  • Reactants: Dissolve 6-AFQ in dry DMF or DCM.

  • Base: Add 1.2 eq of Triethylamine (TEA) or Pyridine.

  • Acylation: Dropwise addition of Acetyl Chloride or Benzoyl Chloride (1.1 eq) at 0°C.

  • Workup: Stir at RT for 2 hours. Pour into ice water. The precipitate is your prodrug.

Module 2: Formulation Engineering (Liposomal Delivery)

Objective: Encapsulate 6-AFQ in a lipid bilayer to bypass the solubility/permeability limit entirely.

Why Liposomes? Quinazolinones are notoriously difficult to dissolve in aqueous media. Liposomes mimic the cell membrane, allowing the vesicle to fuse with the target cell or enter via endocytosis, dumping the payload intracellularly.

Protocol: Thin-Film Hydration Method

Reagents:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol (Stabilizes the bilayer)

  • DSPE-PEG2000 (Optional: prevents immune clearance)

  • Chloroform/Methanol (2:1 v/v)

Workflow Diagram (DOT Visualization):

LiposomeProtocol Start Start: Dissolve 6-AFQ + Lipids Solvent Solvent: Chloroform:MeOH (2:1) Start->Solvent Evap Rotary Evaporation (45°C, Vacuum) Solvent->Evap Film Thin Lipid Film Formed Evap->Film Hydrate Hydration: Add PBS (pH 7.4) Agitate @ >Tm (55°C) Film->Hydrate LUV Large Unilamellar Vesicles (LUVs) Hydrate->LUV Size Extrusion/Sonication (Target: 100-150 nm) LUV->Size Dialysis Dialysis: Remove free drug Size->Dialysis Final Final Liposomal Formulation Dialysis->Final

Caption: Step-by-step Thin Film Hydration method for encapsulating hydrophobic quinazolinones.

Critical Troubleshooting for This Protocol:

  • Issue: Drug precipitates during hydration.

    • Fix: Your drug loading is too high. For quinazolinones, keep the drug-to-lipid ratio below 1:10 (w/w).

  • Issue: Film doesn't hydrate.

    • Fix: Ensure the hydration temperature is above the phase transition temperature (

      
      ) of the lipid. For HSPC, keep the water bath at 60°C.
      

Module 3: Biological Validation (Caco-2 Assay)

Objective: Accurately measure permeability and identify efflux issues.

The Trap: Researchers often confuse "low permeability" with "efflux susceptibility." 6-AFQ is a likely substrate for P-glycoprotein (P-gp).

Diagnostic Data Table: Interpreting Permeability ( )
Scenario

(

cm/s)

(

cm/s)
Efflux Ratio (B-A / A-B)DiagnosisSolution
High Permeability > 10.0> 10.0< 2.0Ideal CandidateProceed to in vivo.
Low Permeability < 1.0< 1.0< 2.0Passive Diffusion IssueUse Prodrug (Module 1).
Efflux Problem < 1.0> 10.0> 2.0 P-gp Substrate Co-administer P-gp inhibitor.
Troubleshooting Guide: "My Recovery is Low (<70%)"

If you cannot account for 100% of the drug after the assay, it is likely sticking to the plastic plate or trapped in the cell membrane.

  • Add BSA: Add 1% Bovine Serum Albumin (BSA) to the receiver compartment. This acts as a "sink" to pull the lipophilic drug off the membrane and keep it in solution.

  • Pre-coat Tips: Use low-binding pipette tips.

  • Solvent Wash: At the end of the experiment, wash the empty wells with Methanol:Water (50:50) and analyze the wash. If drug is found here, it was adsorbed to the plastic.

Frequently Asked Questions (FAQ)

Q1: Will the fluorine atom at position 7 affect my prodrug synthesis? A: Generally, no. The fluorine at C7 is electron-withdrawing, which actually decreases the electron density of the aromatic ring. This might slightly lower the nucleophilicity of the C6-amine, meaning your Schiff base formation (Protocol A) might require slightly longer reflux times or a stronger acid catalyst compared to a non-fluorinated analog.

Q2: Can I just use DMSO to improve permeability? A: DMSO increases solubility, but it is toxic to cells at concentrations >0.5-1%. In Caco-2 assays, high DMSO disrupts the monolayer integrity (opens tight junctions), giving you false positive permeability data. Never exceed 0.5% v/v DMSO in cell-based assays.

Q3: How do I know if the prodrug is converting back to the parent drug? A: You must perform a Stability Assay . Incubate your prodrug in:

  • PBS (pH 7.4) – Checks chemical stability.[2]

  • Plasma (Rat/Human) – Checks enzymatic cleavage.

  • Liver Microsomes – Checks metabolic activation.

    • Analyze via HPLC-MS. You should see the disappearance of the Prodrug peak and the appearance of the 6-AFQ peak over time.

Decision Logic: Which Strategy to Choose?

DecisionTree Start Start: 6-AFQ Permeability Issue CheckSolubility Is Solubility < 10 µg/mL? Start->CheckSolubility SolubilityYes Yes: Solubility Limited CheckSolubility->SolubilityYes High Lattice Energy SolubilityNo No: Soluble but Impermeable CheckSolubility->SolubilityNo Formulation Strategy: Liposomal Formulation (Module 2) SolubilityYes->Formulation CheckEfflux Check Efflux Ratio (Caco-2) SolubilityNo->CheckEfflux EffluxHigh Ratio > 2.0 (Efflux) CheckEfflux->EffluxHigh EffluxLow Ratio < 2.0 (Passive) CheckEfflux->EffluxLow Inhibitor Strategy: Co-formulate with P-gp Inhibitor EffluxHigh->Inhibitor Prodrug Strategy: Prodrug Synthesis (Module 1) EffluxLow->Prodrug

Caption: Decision matrix for selecting the correct optimization strategy based on physicochemical data.

References

  • Simplício, A. L., et al. (2008).[1] "Prodrugs for Amines." Molecules, 13(3), 519–547. [1]

  • Volpe, D. A. (2008). "Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds." Journal of Pharmaceutical Sciences.

  • Bozzuto, G., & Molinari, A. (2015). "Liposomes as nanomedical devices." International Journal of Nanomedicine, 10, 975–999.

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today: Technologies, 1(4), 337-341.

Sources

"interpreting unexpected results in 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during experiments with this versatile quinazolinone scaffold. As a privileged structure in medicinal chemistry, understanding its behavior is key to successful research outcomes.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for identifying the root cause and implementing corrective measures.

Q1: My final product yield is significantly lower than expected. What are the common causes?

Low yields can be frustrating and often point to issues in the synthetic or workup stages. The most common synthesis of this compound involves the reduction of its precursor, 7-fluoro-6-nitroquinazolin-4(3H)-one.[2][3] Problems can arise at several points in this process.

Potential Causes & Solutions:

  • Incomplete Nitro Group Reduction: The conversion of the 6-nitro group to a 6-amino group is a critical step. If the reaction is incomplete, you will have a mixture of starting material and product, significantly lowering the isolated yield of the desired compound.

    • Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, potential remedies include adding a fresh portion of the reducing agent (e.g., iron powder, tin(II) chloride) or extending the reaction time.[4]

  • Product Precipitation and Loss During Workup: this compound exhibits poor solubility in many common organic solvents.[2] This can lead to significant product loss during the filtration of catalytic residues (like iron or tin salts).

    • Troubleshooting: Perform the filtration step at an elevated temperature using a heated funnel to keep the product in solution. Alternatively, use a larger volume of a solvent mixture in which the compound has better solubility, such as a hot EtOH/H₂O mixture, for the filtration step.[2]

  • Side Reactions from Harsh Conditions: Classical quinazolinone syntheses can be sensitive to high temperatures, which may lead to decomposition of starting materials or the formation of undesired byproducts.[5]

    • Troubleshooting: If using a method other than nitro reduction, ensure the reaction temperature is carefully controlled. Gradually increase the temperature in small increments (5-10°C) while monitoring the reaction.[5] For the nitro reduction, ensure the temperature is sufficient for the reaction (e.g., 80°C) without causing solvent loss or byproduct formation.[2]

  • Oxidation of the Quinazolinone Core: The quinazoline ring, particularly at the C4 position, can be susceptible to oxidation under certain conditions, which can lead to the formation of byproducts.[5]

    • Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, especially if using catalysts that can promote oxidation.[5]

Q2: I'm seeing an unexpected peak in my ¹H NMR spectrum. How can I identify this impurity?

Anomalous peaks in an NMR spectrum are a clear indication of impurities. Identifying the structure of these impurities is crucial for optimizing your reaction.

Common Impurities & Identification Strategy:

  • Residual Starting Material (7-fluoro-6-nitroquinazolin-4(3H)-one): This is the most common impurity if the nitro reduction is incomplete. Its signals will be distinct from the final product. The aromatic protons of the nitro-compound are typically shifted further downfield compared to the amino-substituted product due to the strong electron-withdrawing nature of the nitro group.

  • Over-reduction Products: While less common, aggressive reducing agents could potentially affect the quinazolinone core or the fluorine substituent, though this is unlikely under standard conditions for nitro reduction.

  • Solvent Adducts or Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMSO, DMF) can be difficult to remove. Check for characteristic solvent peaks.

Workflow for Impurity Identification:

The following workflow provides a systematic approach to identifying unknown signals in your spectra.

G start Unexpected Peak in ¹H NMR check_sm Compare spectrum to starting material (SM) and solvent spectra. start->check_sm is_sm Is the peak from SM or solvent? check_sm->is_sm sm_impurity Impurity is SM or solvent. Optimize reaction time or improve drying/purification. is_sm->sm_impurity Yes not_sm Peak is an unknown byproduct. is_sm->not_sm No lcms Run LC-MS analysis on the sample. not_sm->lcms mass_match Does the mass correspond to a plausible side product? lcms->mass_match no_match Mass does not match expected byproducts. Consider dimerization or degradation. mass_match->no_match No match_found Mass suggests a potential structure. mass_match->match_found Yes nmr_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC). match_found->nmr_2d confirm_structure Confirm structure of byproduct using 2D NMR data. nmr_2d->confirm_structure

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

Q3: My purified product is an off-white or colored solid, but the literature reports it as white. Is this a problem?

While a slight off-white or pale yellow color may not indicate significant impurity, darker colors (tan, brown, orange) often suggest the presence of trace impurities, which could interfere with subsequent biological assays.

Potential Causes & Solutions:

  • Trace Metal Contamination: If using metal-based reducing agents like iron or tin, trace amounts of metal salts can remain even after filtration, causing discoloration.

    • Solution: Ensure the filtration step is robust. Filtering the hot reaction mixture through a pad of Celite is often effective at removing finely dispersed metal residues.[2] A subsequent wash with a chelating agent solution (e.g., dilute EDTA) during the workup can also help.

  • Oxidation Byproducts: Small amounts of oxidized species can be highly colored. These can form from exposure to air during workup, especially at elevated temperatures.

    • Solution: Minimize exposure to air when the product is in solution at high temperatures. Consider a final purification step like recrystallization to obtain a pure, colorless product.

Protocol: Recrystallization for Purification

This protocol is designed to remove colored impurities and improve the overall purity of the final compound.

StepProcedureRationale
1 Solvent Selection Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. For many quinazolinones, systems like Ethanol/Water, Acetone, or Acetonitrile are good starting points.[2]
2 Dissolution In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.
3 Decolorization If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and boil for 2-5 minutes.
4 Hot Filtration Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
5 Crystallization Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
6 Isolation Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, properties, and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound?

Answer: Like many amino-substituted aromatic compounds, this compound should be stored in a cool, dark, and dry place. A desiccator or a tightly sealed container under an inert atmosphere (argon or nitrogen) is ideal to prevent slow oxidation and degradation, which can be accelerated by light and moisture.

Q2: What solvents are recommended for dissolving this compound for biological assays?

Answer: Due to its limited solubility in aqueous buffers, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions.[2] For final assay concentrations, the DMSO stock is typically diluted into the aqueous buffer. It is critical to ensure the final concentration of DMSO in the assay is low (usually <0.5%) to avoid solvent-induced artifacts. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q3: Can the 6-amino group or 7-fluoro group participate in side reactions?

Answer: Yes, both functional groups are reactive centers.

  • 6-Amino Group: This primary amine is a nucleophile and can react with various electrophiles.[1] In biological assays, it could potentially react with aldehydes or other reactive species in the media. In chemical synthesis, it is a common handle for derivatization via acylation or substitution reactions.[4]

  • 7-Fluoro Group: The fluorine atom activates the C7 position for Nucleophilic Aromatic Substitution (SNAr). This is, in fact, a common strategy for synthesizing derivatives at this position, where the fluorine is displaced by other nucleophiles like thiols or amines.[2] Researchers should be aware of this potential reactivity if the compound is subjected to basic conditions in the presence of strong nucleophiles.

Q4: What are the key safety precautions when handling this compound?

Answer: While specific toxicity data for this exact compound is limited, it should be handled with standard laboratory precautions for research chemicals.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.[6]

  • Disposal: Dispose of the chemical and any contaminated materials according to your institution's hazardous waste guidelines.

Synthetic Pathway and Critical Control Points

The diagram below illustrates a common synthetic route to the target compound, highlighting steps where unexpected results may originate.

G cluster_0 Synthesis of this compound cluster_1 Critical Control Points & Potential Issues A 7-Fluoroquinazolin-4(3H)-one B Nitration (H₂SO₄/HNO₃) A->B C 7-Fluoro-6-nitroquinazolin-4(3H)-one B->C P1 Issue: Regioisomer formation. Control: Temperature and acid ratio. B->P1 D Nitro Reduction (e.g., Fe/NH₄Cl) C->D E This compound D->E P2 Issue: Incomplete reaction, poor solubility, metal contamination. Control: Monitor by TLC/LCMS, hot filtration. D->P2

Caption: Common synthetic route and associated critical control points.

References

  • Sim, J., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), m1942. Available at: [Link]

  • Li, P., et al. (2018). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Supporting Information. Available at: [Link]

  • Chen, Y.-L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(1), 2. Available at: [Link]

  • Negi, P., Bisht, A. S., & Sharma, D. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Ahmad, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers. Available at: [Link]

  • Negi, P., Bisht, A. S., & Sharma, D. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65. Available at: [Link]

  • Patel, D., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11417-11442. Available at: [Link]

  • Mamedova, Y. A., et al. (2025). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Russian Journal of General Chemistry, 92(1), 1-7. Available at: [Link]

  • The Not So Wimpy Scientist. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]

  • Sharma, P., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706833. Available at: [Link]

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Available at: [Link]

  • Shinde, P. B., et al. (2012). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Cancer Biotherapy & Radiopharmaceuticals, 27(9), 609-617. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one. PubChem. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Chemical Synthesis Innovations: The Versatility of 7-Fluoro-6-nitro-4-hydroxyquinazoline. Available at: [Link]

  • Wang, L., et al. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Available at: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one and Existing EGFR Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1][2] The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized patient outcomes. This guide provides a comprehensive efficacy comparison of a novel investigational compound, 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one (hereinafter referred to as "Compound X"), with established first- and third-generation EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale, comparative biochemical and cellular potency, and preclinical in vivo efficacy, supported by detailed experimental protocols.

Introduction: The Rationale for Novel EGFR Inhibitors

The first-generation EGFR TKIs, Gefitinib and Erlotinib, demonstrated significant efficacy in patients with EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R).[3][4][5][6][7] They function by reversibly competing with ATP at the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways.[2][3][4][6][8][9] However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy.[5]

This challenge led to the development of third-generation inhibitors, such as Osimertinib, which irreversibly bind to the cysteine-797 residue in the ATP-binding site of EGFR.[10][11] This covalent modification allows for potent inhibition of both sensitizing and T790M resistance mutations, while sparing wild-type (WT) EGFR, leading to a better therapeutic window.[10][11][12]

Compound X, a novel this compound derivative, has been designed to potentially offer an improved efficacy and safety profile. This guide will outline the necessary experimental framework to validate this hypothesis.

The EGFR Signaling Pathway and Inhibitor Intervention

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2][9] Its aberrant activation in cancer leads to uncontrolled cell growth.[1][2] The following diagram illustrates the key components of this pathway and the points of intervention for the compared kinase inhibitors.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Kinase Inhibitors EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization P_EGFR Autophosphorylation (pY) GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound_X Compound X Compound_X->P_EGFR Inhibition Gefitinib_Erlotinib Gefitinib / Erlotinib (Reversible) Gefitinib_Erlotinib->P_EGFR Inhibition Osimertinib Osimertinib (Irreversible) Osimertinib->P_EGFR Inhibition

Caption: EGFR signaling pathway and points of TKI intervention.

Comparative Analysis of Inhibitory Potency

A crucial first step in evaluating a new kinase inhibitor is to determine its biochemical potency against the target enzyme and its cellular activity.

Biochemical (Enzymatic) Assay Data

The half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay provides a direct measure of a compound's potency against the kinase. The following table presents the IC50 values for Compound X (hypothetical data) and the comparator drugs against wild-type and mutant EGFR.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (ex19del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Compound X (Hypothetical) 35081015
Gefitinib -13.06[13]->4000[13]
Erlotinib ----
Osimertinib 493.8[14]-12.92[14]11.44[14]

Note: IC50 values can vary between studies depending on assay conditions. The presented values are for comparative purposes. Erlotinib has a reported IC50 of 2 nM for EGFR in cell-free assays.[15][16][17] Gefitinib's IC50 is approximately 37 nM against NR6wtEGFR cells.[18]

Cellular Proliferation Assay Data

Cell-based assays are critical for assessing a compound's ability to inhibit cell growth driven by the target kinase. The following table shows the IC50 values for growth inhibition in various NSCLC cell lines.

CompoundPC-9 (ex19del) IC50 (nM)H1975 (L858R/T790M) IC50 (nM)A549 (WT) IC50 (µM)
Compound X (Hypothetical) 15255.0
Gefitinib 77.26[13]>4[13]-
Erlotinib 28[19]>10[19]>20[17]
Osimertinib 23[19]4.6[19]7.0[20]

These hypothetical data suggest that Compound X possesses potent activity against both sensitizing and resistance mutations, with a favorable selectivity profile over wild-type EGFR, warranting further investigation.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, standardized and validated protocols must be employed.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR Kinase - Peptide Substrate - ATP - Test Compounds start->reagents plate Plate Compounds: Add serial dilutions of Compound X and controls to a 384-well plate reagents->plate initiate Initiate Kinase Reaction: Add Kinase, Substrate, and ATP to each well plate->initiate incubate Incubate at Room Temperature (e.g., 60 minutes) initiate->incubate detect Detect Kinase Activity: Add detection reagent (e.g., ADP-Glo™) to measure ADP production incubate->detect read Read Luminescence on a plate reader detect->read analyze Data Analysis: Plot dose-response curves and calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for an in vitro biochemical kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR (wild-type or mutant), a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[21]

  • Compound Plating: Perform serial dilutions of Compound X, comparator inhibitors, and a DMSO vehicle control in the assay plate.

  • Kinase Reaction: Add the EGFR enzyme and peptide substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[22]

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit such as ADP-Glo™.[21][22] The luminescent signal is proportional to the kinase activity.[21]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[21]

Cellular EGFR Phosphorylation Assay

This assay measures the on-target effect of the inhibitor within a cellular context by quantifying the phosphorylation of EGFR.

Cellular_Assay_Workflow start Start seed_cells Seed NSCLC cells (e.g., A431) in a 96-well plate and allow to attach overnight start->seed_cells starve_cells Serum-starve cells to reduce basal EGFR activity seed_cells->starve_cells treat_compounds Treat cells with serial dilutions of Compound X and controls starve_cells->treat_compounds stimulate_egf Stimulate with EGF to induce EGFR phosphorylation treat_compounds->stimulate_egf lyse_cells Lyse cells to release cellular proteins stimulate_egf->lyse_cells elisa Perform Sandwich ELISA: - Capture total EGFR - Detect phosphorylated EGFR (pY1068) using a specific antibody lyse_cells->elisa read_signal Read absorbance or fluorescence elisa->read_signal analyze Data Analysis: Calculate IC50 for inhibition of phosphorylation read_signal->analyze end End analyze->end Xenograft_Workflow start Start implant_cells Implant human NSCLC cells (e.g., PC-9 or H1975) subcutaneously into immunocompromised mice start->implant_cells tumor_growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment groups (Vehicle, Compound X, Osimertinib, etc.) tumor_growth->randomize treatment Administer daily treatment (e.g., oral gavage) for a defined period (e.g., 21 days) randomize->treatment monitor Monitor tumor volume and body weight regularly treatment->monitor endpoint Endpoint: - Euthanize mice - Excise and weigh tumors - Collect tissues for analysis monitor->endpoint analysis Analyze Data: - Compare tumor growth inhibition (TGI) - Assess tolerability endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo tumor xenograft study.

Detailed Protocol:

  • Model System: Utilize immunodeficient mice (e.g., NOD/SCID) for the subcutaneous implantation of human NSCLC cells. [23][24]Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment. [23][24][25][26]2. Tumor Inoculation: Inject a suspension of NSCLC cells (e.g., H1975 for T790M resistance model) into the flank of each mouse. [27]3. Treatment Groups: Once tumors reach a predetermined size, randomize the animals into treatment cohorts: vehicle control, Compound X at various doses, and a positive control (e.g., Osimertinib).

  • Drug Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Assessment: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the efficacy of the novel investigational compound, this compound (Compound X), with established EGFR kinase inhibitors. The hypothetical data presented for Compound X suggest a promising profile with potent activity against both sensitizing and T790M resistance mutations, coupled with selectivity over wild-type EGFR.

The described experimental protocols for biochemical and cellular assays, as well as in vivo xenograft studies, provide a robust methodology for validating these initial findings. Rigorous execution of these experiments will be essential to determine if Compound X represents a meaningful advancement in the field of targeted oncology therapeutics. Future work should also include comprehensive kinase panel screening to assess selectivity, ADME/Tox studies to evaluate its drug-like properties, and investigation into its efficacy against other potential resistance mechanisms.

References

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research. Available at: [Link]

  • Erlotinib. Wikipedia. Available at: [Link]

  • Gefitinib. Wikipedia. Available at: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2014). Journal of Cancer Research and Treatment. Available at: [Link]

  • How does erlotinib work (mechanism of action)? (2024). Drugs.com. Available at: [Link]

  • The A549 Xenograft Model for Lung Cancer. Melior Discovery. Available at: [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Osimertinib mesylate? (2024). Patsnap Synapse. Available at: [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017). Drug Design, Development and Therapy. Available at: [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. Available at: [Link]

  • (erlotinib) Tablets. accessdata.fda.gov. Available at: [Link]

  • What is the mechanism of Erlotinib Hydrochloride? (2024). Patsnap Synapse. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Rethinking Medicine. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2015). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • Concordance between IC50 values for gefitinib vs erlotinib. ResearchGate. Available at: [Link]

  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. (2017). Clinical Cancer Research. Available at: [Link]

  • Erlotinib NSCLC Mechanism. SciSpace. Available at: [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (2020). Translational Lung Cancer Research. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). Cancers. Available at: [Link]

  • Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation. (2021). Cancers. Available at: [Link]

  • Establishment of Patient-Derived Non–Small Cell Lung Cancer Xenografts as Models for the Identification of Predictive Biomarkers. (2008). Clinical Cancer Research. Available at: [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2020). Frontiers in Chemistry. Available at: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. (2017). Oncotarget. Available at: [Link]

  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. (2019). American Journal of Cancer Research. Available at: [Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. (2018). Journal of Thoracic Disease. Available at: [Link]

  • A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. Available at: [Link]

  • Erlotinib (CP-358774). Selleckchem. Available at: [Link]

  • EGF-R Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]

  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. (2019). Cancer Science. Available at: [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). (2020). Tagrisso. Available at: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Available at: [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate. Available at: [Link]

Sources

"6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one versus non-fluorinated quinazolinone analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one versus non-fluorinated quinazolinone analogs" Content Type: Publish Comparison Guide

Comparative Analysis of Fluorinated vs. Non-Fluorinated Scaffolds in Drug Discovery

Executive Summary: The Fluorine Advantage

In the landscape of heterocyclic pharmacophores, This compound (hereafter referred to as 6A7FQ ) represents a "privileged scaffold." Unlike its non-fluorinated counterpart (6-Amino-quinazolinone or 6AQ ), 6A7FQ serves as a critical junction in the synthesis of next-generation kinase inhibitors (e.g., Dacomitinib) and triazole antifungals.

The introduction of the fluorine atom at the C-7 position is not merely a structural variation; it is a functional modification that drastically alters the electronic landscape , metabolic stability , and lipophilicity of the parent ring. This guide objectively compares 6A7FQ against non-fluorinated analogs, supported by experimental data and synthetic protocols.

Chemical & Physical Properties Comparison

The following table contrasts the core properties of the fluorinated scaffold (6A7FQ) against the non-fluorinated analog (6AQ).

Feature6-Amino-7-fluoro-quinazolinone (6A7FQ) 6-Amino-quinazolinone (6AQ) Impact on Drug Design
Electronic Effect Strong electron-withdrawing (-I effect) at C-7.Neutral/Electron-rich aromatic ring.6A7FQ reduces the pKa of the N-1 nitrogen, potentially increasing H-bond donor capability of the amide NH.
Metabolic Stability High. C-7 position is blocked from oxidative metabolism (hydroxylation).Low to Moderate. C-7 is a "soft spot" for CYP450-mediated oxidation.Fluorine blockade extends half-life (

) and reduces clearance.
Lipophilicity (cLogP) ~0.6 - 0.9 (More Lipophilic)~0.2 - 0.4 (Less Lipophilic)Enhanced membrane permeability for 6A7FQ derivatives, crucial for intracellular targets (e.g., kinases).
Nucleophilicity (C-6 NH2) Reduced. The 7-F withdraws density from the 6-amino group.High. The 6-amino group is highly nucleophilic.6A7FQ requires more vigorous conditions for acylation/alkylation but yields more stable amide bonds.
Key Application Dacomitinib (EGFR Inhibitor), Albaconazole intermediates.General antibacterial probes; older generation antifolates.6A7FQ is preferred for modern targeted therapies requiring high metabolic stability.

Biological Performance & Mechanism of Action[1]

The "Fluorine Effect" in Kinase Inhibition

In the development of EGFR inhibitors like Dacomitinib , the 6A7FQ scaffold is utilized to fine-tune the binding affinity.

  • Non-Fluorinated (6AQ): Derivatives often suffer from rapid metabolic clearance due to oxidation at the electron-rich C-7 position.

  • Fluorinated (6A7FQ): The C-7 fluorine atom serves two roles:

    • Metabolic Blockade: It prevents hydroxylation, significantly improving oral bioavailability.

    • Electronic Tuning: It lowers the electron density of the quinazoline ring, enhancing

      
      -stacking interactions with the phenylalanine residues in the ATP-binding pocket of the kinase.
      
Antifungal Activity (Albaconazole Context)

While Albaconazole utilizes a 7-chloro substituent, SAR studies indicate that 7-fluoro analogs (derived from 6A7FQ) often exhibit superior cell permeability due to the smaller Van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å), mimicking hydrogen (1.20 Å) while providing the metabolic resistance of a halogen.

Visualization: SAR Logic of the 7-Fluoro Scaffold

SAR_Logic Scaffold Quinazolinone Core Pos6 Position 6 (Amino) Scaffold->Pos6 Pos7 Position 7 (Fluoro) Scaffold->Pos7 Effect1 Warhead Attachment (Acrylamides for covalent binding) Pos6->Effect1 Effect2 Metabolic Blockade (Prevents CYP450 oxidation) Pos7->Effect2 Effect3 Electronic Tuning (Increases lipophilicity & pi-stacking) Pos7->Effect3 Outcome High Potency & Stability (e.g., Dacomitinib) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Structure-Activity Relationship (SAR) showing how the 6-amino and 7-fluoro modifications synergize to create high-potency drugs.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is validated for generating the intermediate from commercially available starting materials.

Reagents:

  • 7-Fluoro-4(3H)-quinazolinone (Starting Material)[1]

  • Fuming Nitric Acid (

    
    )[2]
    
  • Sulfuric Acid (

    
    )
    
  • Tin(II) Chloride Dihydrate (

    
    ) or Iron Powder/Ammonium Chloride
    
  • Ethanol/Ethyl Acetate

Workflow:

  • Nitration (Introduction of Nitro Group at C-6):

    • Dissolve 7-fluoro-4(3H)-quinazolinone (1.0 eq) in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       (1.2 eq) while maintaining temperature <10°C.
      
    • Allow to warm to room temperature (RT) and stir for 3 hours.

    • Pour onto crushed ice. The solid precipitate is 7-fluoro-6-nitroquinazolin-4(3H)-one . Filter, wash with water, and dry.[3]

    • Yield Expectation: 85-95%.

  • Reduction (Nitro to Amino):

    • Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux at 80°C for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane).

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate and recrystallize from Ethanol.[4]

    • Product:This compound .

    • Yield Expectation: 70-80%.

Protocol B: Biological Assay (MIC Determination)

To compare antifungal/antibacterial potency of derivatives.

  • Preparation: Dissolve 6A7FQ-derived Schiff bases and 6AQ-derived analogs in DMSO (1 mg/mL).

  • Medium: Use Mueller-Hinton broth for bacteria or RPMI 1640 for fungi.

  • Inoculation: Add

    
     CFU/mL of test organism (S. aureus or C. albicans).
    
  • Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Measure Optical Density (OD600). The MIC is the lowest concentration with no visible growth.

Synthesis Pathway Visualization

Synthesis_Pathway SM 7-Fluoro-4(3H)-quinazolinone Inter 7-Fluoro-6-nitroquinazolin-4(3H)-one (Precipitate on Ice) SM->Inter 0°C to RT, 3h Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Inter Product This compound (Target Scaffold) Inter->Product Reflux, 2-4h Reagent2 Fe / NH4Cl or SnCl2 (Reduction) Reagent2->Product

Caption: Two-step synthetic pathway transforming the 7-fluoro precursor into the active 6-amino-7-fluoro scaffold.

References

  • Synthesis of Dacomitinib Intermediate

    • Patent: Pfizer Inc. "Process for the preparation of quinazolinone derivatives.
    • Source:

  • Antifungal Quinazolinone SAR

    • Study: "Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives." Molecules. (2022).[5]

    • Source:

  • Metabolic Stability of Fluorinated Quinazolines

    • Study: "Metabolic Stability of 6,7-Dialkoxy-4-(fluoroanilino)quinazolines." Bioorganic & Medicinal Chemistry. (2011).[6][7]

    • Source:

  • General Quinazolinone Synthesis Protocols

    • Guide: "Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity." Russian Journal of General Chemistry. (2021).
    • Source:

Sources

"a comparative study of the antimicrobial activity of different quinazolinone derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Drug Discovery Division

Executive Summary & Chemical Rationale

The Scaffold: The 4(3H)-quinazolinone nucleus is a "privileged structure" in medicinal chemistry.[1] It serves as a bioisostere to the quinolone core found in blockbuster antibiotics like Ciprofloxacin. Its distinct advantage lies in its synthetic versatility—specifically the ability to manipulate the C-2 and N-3 positions to tune lipophilicity and target binding affinity.

The Challenge: While fluoroquinolones are established, resistance mechanisms (efflux pumps and gyrA mutations) are rising. Quinazolinone derivatives offer an alternative scaffold that can bypass certain resistance modes while targeting the same essential enzymes: DNA Gyrase (bacteria) and CYP51/14α-demethylase (fungi) .

Scope of Guide: This study compares the antimicrobial potency of three distinct classes of quinazolinone derivatives against standard-of-care antibiotics. We analyze Minimum Inhibitory Concentration (MIC) data, detail the specific Structure-Activity Relationship (SAR) driving potency, and provide a validated broth microdilution protocol.

Mechanism of Action (MOA)

To understand the performance differences in the data below, one must understand the molecular target. Unlike beta-lactams that target the cell wall, quinazolinones primarily act as Topoisomerase Poisons .

Primary Pathway: DNA Gyrase Inhibition

The quinazolinone core intercalates into the DNA-Enzyme complex. It does not prevent the enzyme from cutting DNA; rather, it prevents the re-ligation of the strands. This stabilizes the "cleavable complex," leading to the accumulation of double-strand breaks and subsequent cell death.

MOA_Pathway Entry Drug Entry (Passive Diffusion / Porins) Target Target Recognition (DNA-Gyrase Complex) Entry->Target Binding Binding Event (Intercalation at Nicked DNA) Target->Binding H-Bonding & Van der Waals Complex Stabilization of Cleavable Complex Binding->Complex Inhibits Re-ligation Breakage Accumulation of Double-Strand Breaks Complex->Breakage Response SOS Response Triggered Breakage->Response Death Bacterial Cell Death (Bactericidal) Breakage->Death Response->Death Irreparable Damage

Figure 1: The bactericidal cascade of quinazolinone derivatives targeting bacterial DNA replication.

Comparative Performance Analysis

The following data synthesizes results from multiple high-impact studies (Sources: Al-Salahi et al., Mishra et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10] We compare three derivative classes against Ciprofloxacin (Antibacterial Standard) and Fluconazole (Antifungal Standard).

Class Definitions:
  • Class A (2-Methyl): Basic substitution, lower lipophilicity.

  • Class B (2-Phenyl): Increased lipophilicity, better membrane penetration.

  • Class C (Halogenated Schiff Bases): 2-Phenyl derivatives with a halogenated Schiff base at N-3. High electron-withdrawing capability.[11]

Table 1: Comparative MIC Values (µg/mL)

Lower values indicate higher potency.

Compound ClassChemical FeatureS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Verdict
Class A 2-Methyl-4(3H)-quinazolinone64 - 128> 128> 128Poor. Lacks lipophilic bulk for effective penetration.
Class B 2-Phenyl-3-amino derivative16 - 326432 - 64Moderate. Phenyl ring improves binding, but lacks specificity.
Class C 2-Phenyl-3-(4-chlorobenzylidene) 0.5 - 4 8 - 16 4 - 8 Excellent. Halogenation enhances metabolic stability and binding.
Standard Ciprofloxacin0.25 - 10.01 - 0.5N/AGold Standard for Bacteria.
Standard FluconazoleN/AN/A1 - 4Gold Standard for Fungi.
Key Insights from Data:
  • Gram-Positive Bias: Quinazolinones are consistently more potent against Gram-positive bacteria (S. aureus) than Gram-negative (E. coli). The outer membrane of Gram-negatives acts as a barrier to these hydrophobic molecules.

  • The Halogen Effect (Class C): The addition of a Chlorine or Fluorine atom (Class C) drastically reduces MIC values. This is due to the electron-withdrawing nature of halogens, which increases the acidity of the molecule and strengthens hydrogen bonding with the DNA Gyrase active site.

  • Antifungal Potential: Class C derivatives show antifungal activity comparable to Fluconazole in some strains, likely by inhibiting the cytochrome P450-dependent enzyme 14α-demethylase.

Structure-Activity Relationship (SAR) Deep Dive

As a scientist designing the next generation of these drugs, focus on these three positions on the scaffold:

  • Position 2 (The Anchor):

    • Observation: Replacing a Methyl group with a Phenyl group increases activity.

    • Causality: The Phenyl group provides a hydrophobic anchor that interacts with the hydrophobic pocket of the enzyme.

  • Position 3 (The Variable Region):

    • Observation: Schiff bases (-N=CH-Ar) are superior to simple amines (-NH2).

    • Causality: The azomethine linkage (-N=CH-) acts as a spacer, allowing the distal aromatic ring to reach additional binding pockets.

  • Positions 6 & 8 (Electronic Tuning):

    • Observation: Halogens (Cl, Br, I) here improve potency.

    • Causality: These groups prevent oxidative metabolism of the ring (increasing half-life) and alter the pKa to optimize ionization at physiological pH.

Validated Experimental Protocol: Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) with high reproducibility. Standard: CLSI M07-A10 Guidelines.

Why this protocol?

We use Broth Microdilution over Agar Diffusion because diffusion rates of quinazolinones vary wildly based on their solubility. Microdilution eliminates the diffusion variable, providing a true measure of potency.

Reagents:
  • Solvent: Dimethyl Sulfoxide (DMSO).[10] Note: Quinazolinones are insoluble in water. dissolve in 100% DMSO, then dilute.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cations (Ca++, Mg++) are required for bridging the drug to the bacterial membrane.

  • Indicator: Resazurin (Alamar Blue) or TTC.

Workflow Diagram

Protocol_Workflow Stock 1. Stock Prep (1 mg/mL in DMSO) Dilution 2. Serial Dilution (96-well Plate) Stock->Dilution 2-fold dilution Combine 4. Inoculation (Final: 5x10^5 CFU/mL) Dilution->Combine Inoculum 3. Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate 5. Incubation (37°C, 18-24h) Combine->Incubate Read 6. Readout (Visual/OD600/Resazurin) Incubate->Read

Figure 2: Step-by-step workflow for determining MIC values using broth microdilution.

Critical Technical Notes:
  • DMSO Control: You must run a "vehicle control" (DMSO only). If the DMSO concentration exceeds 2.5% in the final well, it may inhibit bacterial growth itself, invalidating the result.

  • Precipitation Check: Quinazolinones may precipitate upon adding to the aqueous broth. Check wells for crystal formation before incubation. If crystals form, the effective concentration is unknown.

References

  • Al-Salahi, R., et al. (2016).[6] "Synthesis and Antimicrobial Evaluation of Some New 2,3-Disubstituted 4(3H)-Quinazolinone Derivatives." Arabian Journal of Chemistry.

  • Mishra, N., et al. (2019). "Structure-Activity Relationship of Quinazolinone Derivatives as Antimicrobial Agents." Current Topics in Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Jafari, E., et al. (2016). "Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities."[1] Research in Pharmaceutical Sciences.

  • Bouley, R., et al. (2016).[6] "Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials." Journal of Medicinal Chemistry.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct synthetic routes to 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one, a key heterocyclic scaffold of interest to researchers and professionals in drug development. The analysis focuses on synthetic efficiency, offering experimental data and field-proven insights to inform strategic decisions in both discovery and process chemistry settings.

Introduction

This compound is a valuable building block in medicinal chemistry, with the quinazolinone core being a privileged structure in numerous biologically active compounds. The strategic placement of the amino and fluoro groups offers opportunities for further derivatization to modulate pharmacokinetic and pharmacodynamic properties. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide will dissect two primary approaches: a traditional, linear synthesis and a more convergent, multi-component strategy.

Route 1: A Classic Linear Approach

This route follows a well-established, three-step sequence involving the initial formation of the quinazolinone ring, followed by functional group manipulations of nitration and subsequent reduction.

Experimental Protocol: Route 1

Step 1: Synthesis of 7-fluoro-3,4-dihydroquinazolin-4-one

The synthesis begins with the cyclization of 2-amino-4-fluorobenzoic acid with formamide. This reaction is a standard method for the formation of the quinazolinone core.[1]

  • Procedure: A mixture of 2-amino-4-fluorobenzoic acid (15.5 g, 100 mmol) and formamide (40 mL, 1 mol) is heated to 125-130°C for 4 hours. The reaction mixture is then cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 7-fluoro-3,4-dihydroquinazolin-4-one.

  • Yield: Approximately 85-90%.

Step 2: Nitration to 7-fluoro-6-nitro-3,4-dihydroquinazolin-4-one

The second step involves the regioselective nitration of the 7-fluoro-3,4-dihydroquinazolin-4-one at the 6-position. This is a crucial step to introduce the nitrogen functionality that will be later reduced to the target amino group.[2]

  • Procedure: To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (50 mL) at 0°C, 7-fluoro-3,4-dihydroquinazolin-4-one (16.4 g, 100 mmol) is added portion-wise, maintaining the temperature below 10°C. The reaction mixture is then heated to 100°C for 1 hour. After cooling, the mixture is poured onto ice water, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 7-fluoro-6-nitro-3,4-dihydroquinazolin-4-one.

  • Yield: Approximately 75-80%.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to the desired amine. A common and effective method for this transformation is the use of tin(II) chloride in a protic solvent.[3][4][5]

  • Procedure: To a solution of 7-fluoro-6-nitro-3,4-dihydroquinazolin-4-one (20.9 g, 100 mmol) in ethanol (200 mL), a solution of tin(II) chloride dihydrate (112.8 g, 500 mmol) in concentrated hydrochloric acid (100 mL) is added dropwise. The mixture is then heated at reflux for 3 hours. After cooling, the reaction is quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.

  • Yield: Approximately 80-85%.

Workflow Diagram: Route 1

Route 1: Linear Synthesis A 2-Amino-4-fluorobenzoic Acid B 7-Fluoro-3,4-dihydroquinazolin-4-one A->B Formamide, 125-130°C C 7-Fluoro-6-nitro-3,4-dihydroquinazolin-4-one B->C Conc. H₂SO₄, Fuming HNO₃, 100°C D This compound C->D SnCl₂·2H₂O, Conc. HCl, EtOH, Reflux Route 2: Convergent Synthesis cluster_0 Starting Materials A 2,5-Diamino-4-fluorobenzamide C This compound A->C p-TsOH (cat.), EtOH, Reflux B Triethyl Orthoformate B->C p-TsOH (cat.), EtOH, Reflux

Caption: Proposed one-pot, multi-component synthesis.

Comparative Analysis

MetricRoute 1: Linear SynthesisRoute 2: Convergent Multi-Component Synthesis (Projected)
Overall Yield ~54-65%65-75%
Number of Steps 31 (from 2,5-diamino-4-fluorobenzamide)
Reaction Time ~8-10 hours (excluding workup and purification)~6 hours
Atom Economy ModerateHigh
Reagent & Solvent Use High (multiple solvents and reagents)Lower (fewer reagents and a single solvent)
Purification Steps 31
Process Safety Involves fuming nitric acid and concentrated acids.Generally milder conditions.

Senior Application Scientist's Recommendation

For Small-Scale Discovery and Analogue Synthesis:

Route 1, the linear approach, is a robust and well-precedented method. The individual steps are high-yielding and the procedures are straightforward to implement in a standard laboratory setting. This route is particularly advantageous when a high degree of purity is required at each intermediate stage and for the synthesis of a diverse array of analogues, as the intermediates can be readily isolated and characterized. The use of strong acids in the nitration step requires appropriate safety precautions, but is a standard transformation in medicinal chemistry.

For Scale-Up and Process Chemistry:

Route 2, the convergent multi-component synthesis, presents a more elegant and efficient strategy for the large-scale production of this compound. By significantly reducing the number of synthetic steps, purification procedures, and overall reaction time, this approach offers substantial advantages in terms of cost, labor, and waste generation. While the synthesis of the starting material, 2,5-diamino-4-fluorobenzamide, needs to be considered, the overall process is more streamlined. The projected higher overall yield and improved atom economy make this the preferred route for process development and manufacturing.

The choice between these two synthetic routes will ultimately depend on the specific goals of the research or development program. For flexibility and reliability in a discovery setting, the linear route is a sound choice. For efficiency, scalability, and green chemistry considerations, the convergent multi-component approach is the superior strategy. It is recommended that for any scale-up campaign, an initial investment in optimizing the one-pot procedure would yield significant long-term benefits.

References

  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PMC. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H) - PubMed. PubMed. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H) - ACS Publications. ACS Publications. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. Science Primary Literature. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. Frontiers. [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC. PMC. [Link]

  • Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease - MDPI. MDPI. [Link]

  • Nitro Reduction - SnCl2 - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • An efficient one pot synthesis of 2-amino quinazolin-4(3H) - Aurigene Pharmaceutical Services. Aurigene Pharmaceutical Services. [Link]

  • (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. PMC. [Link]

  • Efficient One-Pot Synthesis of 2,3-Dihydroquinazoline-4 (1H) - Ones Promoted by FeCl3neutral Al2O3 10.1007s11164-018-03732-W - Sci-Hub 2025 - Scribd. Scribd. [Link]

  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. Reddit. [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC - NIH. NIH. [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. MDPI. [Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - BJOC. Beilstein Journal of Organic Chemistry. [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. ResearchGate. [Link]

Sources

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) directives for the handling of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one. As this compound is a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this guidance is built upon a conservative risk assessment, referencing safety data for structurally analogous quinazolinone derivatives to ensure a high margin of safety. The protocols herein are designed to empower researchers with the knowledge to operate safely, grounded in the established hierarchy of controls.

Hazard Assessment and Inferred Risk Profile

Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, we infer its potential hazards from related structures. Analogs such as 7-Fluoro-3H-quinazolin-4-one and other substituted quinazolinones are classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed and potentially harmful in contact with skin.[1][2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation, particularly when handled as a powder.[2][3][4]

Based on this data, it is prudent to handle this compound as a hazardous substance, implementing controls to mitigate exposure via ingestion, dermal contact, and inhalation.

The Hierarchy of Controls: A Foundational Approach

Effective safety is not merely about PPE. It begins with a systematic approach to minimizing risk at its source. This guide is structured around the established hierarchy of controls, prioritizing systemic solutions over personal barriers.

  • Engineering Controls: Physically separating the operator from the hazard.

  • Administrative Controls: Modifying work practices and procedures.

  • Personal Protective Equipment (PPE): The final barrier between the operator and the chemical.

Engineering Controls: Your Primary Shield

Before any personal protective equipment is considered, robust engineering controls must be in place. These are non-negotiable for handling this class of compounds.

  • Chemical Fume Hood: All manipulations of this compound, especially the handling of its solid form, must be performed inside a certified chemical fume hood.[5] This is the most critical control for preventing respiratory exposure to airborne particulates.

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (within a 10-second, unobstructed walk) from the handling area.[5] This ensures rapid decontamination in the event of a significant splash or exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

Direct splashes of chemical solids or solutions can cause severe eye damage.

  • Requirement: Wear tightly sealed, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[6]

  • Causality: Standard safety glasses with side shields do not provide adequate protection from splashes, mists, or dust.[7] For procedures with a higher risk of splashing, such as large-volume transfers, a full-face shield should be worn in addition to safety goggles.[7][8]

Hand Protection

The risk of skin irritation and potential dermal absorption necessitates robust hand protection.

  • Requirement: Handle the material with chemical-resistant, powder-free nitrile or neoprene gloves.[8] For all but the most incidental contact, double-gloving is required.

  • Causality: Double-gloving provides a critical safety buffer. If the outer glove is compromised or contaminated, it can be removed without exposing the skin. Gloves must be inspected for tears or pinholes before each use.[5][9] Contaminated gloves must be disposed of as hazardous waste immediately after the task is complete.[9]

Body Protection

To prevent contamination of personal clothing and skin, dedicated laboratory attire is required.

  • Requirement: A disposable gown made of a laminate material, such as polyethylene-coated polypropylene, is mandatory.[8] These gowns should be long-sleeved with tight-fitting cuffs.

  • Causality: Standard cloth lab coats are absorbent and can hold chemical dust or solutions against the skin, increasing exposure risk.[8] Impervious disposable gowns prevent permeation of the chemical.

Respiratory Protection

While the fume hood is the primary control, respiratory protection may be required for specific high-risk tasks.

  • Requirement: For weighing operations or tasks that may generate significant dust outside of a containment device, a NIOSH-approved N95 respirator is the minimum requirement.[9][10] For spill cleanup or emergency situations, a full-face respirator with appropriate chemical cartridges is necessary.[6]

  • Causality: Quinazolinone analogs are known respiratory irritants.[3][11] An N95 respirator effectively filters fine particulates, while a cartridge-based respirator provides protection against vapors and higher concentrations of aerosols.

Summary of PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GogglesSingle Pair Nitrile GlovesDisposable GownNot Required
Weighing Solid Compound Safety GogglesDouble Pair Nitrile GlovesDisposable GownN95 Respirator (if not in glovebox)
Preparing Solutions in Fume Hood Safety Goggles & Face ShieldDouble Pair Nitrile GlovesDisposable GownNot Required (if sash is low)
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Nitrile GlovesImpervious CoverallsFull-Face Respirator with Cartridges

Procedural Guide: Safe Handling Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk. This protocol represents a self-validating system where each step is designed to ensure safety throughout the process.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify the chemical fume hood is certified and functioning correctly.

    • Assemble all necessary materials (glassware, solvents, spatulas) and place them inside the fume hood.

    • Don all required PPE (inner gloves, gown, outer gloves, goggles) before approaching the work area.

  • Weighing:

    • Perform all weighing operations on a balance placed inside the fume hood or within a powder containment hood.

    • Use a spatula to carefully transfer the solid, minimizing any dust generation.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Add solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • Keep the container capped or covered as much as possible during dissolution.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • With the inner gloves still on, transport all waste to the designated hazardous waste container.

  • PPE Doffing:

    • Remove the disposable gown by rolling it away from the body to contain any surface contamination.

    • Remove safety goggles.

    • Remove the inner pair of gloves, using a technique that avoids touching the outer surface with bare skin.[5]

    • Wash hands thoroughly with soap and water.[3][9]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Verify Engineering Controls B 2. Assemble Materials A->B C 3. Don Full PPE B->C D 4. Weigh Compound C->D E 5. Prepare Solution D->E F 6. Decontaminate Work Area E->F G 7. Dispose of Hazardous Waste F->G H 8. Doff PPE (Contamination Control) G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Decontamination and Disposal Plan

  • Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated thoroughly. Rinse with an appropriate solvent, followed by washing with soap and water.

  • Solid Waste: All disposable items contaminated with the compound, including gloves, gowns, weigh paper, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a designated, sealed hazardous liquid waste container. Do not pour any amount into the sewer system.[6][9]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[4][9]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15-20 minutes.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][12]

References

  • Safety Data Sheet - Greenbook.net. (2015, June 12). Greenbook.net. Available at: [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet. (2015, March 16). INDOFINE Chemical Company, Inc.. Available at: [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Available at: [Link]

  • OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Available at: [Link]

  • Table of Exposure Limits for Chemical and Biological Substances. (2025, August 20). WorkSafeBC. Available at: [Link]

  • Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022, March 30). Ontario.ca. Available at: [Link]

  • 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS. Muby Chemicals. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one
Reactant of Route 2
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.